Tezosentan
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
structure in first source
Eigenschaften
IUPAC Name |
N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N9O6S/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25/h4-11,14-16,37H,12-13H2,1-3H3,(H,30,31,34)(H,32,33,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYWTLTWNJOZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N9O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170956 | |
| Record name | Tezosentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180384-57-0 | |
| Record name | Tezosentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180384-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tezosentan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tezosentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06558 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tezosentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEZOSENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64J9J55263 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tezosentan: A Technical Guide to its Mechanism of Action as a Dual Endothelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tezosentan is a potent, intravenous, dual endothelin (ET) receptor antagonist that competitively inhibits the binding of endothelin-1 (ET-1) to both the ET-A and ET-B receptor subtypes. By blocking these receptors, this compound effectively mitigates the potent vasoconstrictor and mitogenic effects of ET-1, a key mediator in the pathophysiology of various cardiovascular diseases. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative binding and functional data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to the Endothelin System
The endothelin system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a 21-amino acid peptide, is the most potent endogenous vasoconstrictor currently known and is primarily produced by vascular endothelial cells.[1] Its physiological effects are mediated through the activation of two distinct G-protein coupled receptors: ET-A and ET-B.[1]
-
ET-A Receptors: Predominantly located on vascular smooth muscle cells, their activation by ET-1 leads to profound vasoconstriction and cellular proliferation.[1]
-
ET-B Receptors: Found on both endothelial and smooth muscle cells. On endothelial cells, their stimulation mediates the release of vasodilators such as nitric oxide and prostacyclin, and they are also involved in the clearance of circulating ET-1. Conversely, ET-B receptors on smooth muscle cells, like ET-A receptors, mediate vasoconstriction.[1]
In pathological states such as heart failure, the expression and activity of the endothelin system are significantly upregulated, contributing to increased vascular resistance, cardiac remodeling, and disease progression.
This compound: A Dual Endothelin Receptor Antagonist
This compound is a non-peptide, water-soluble pyridinyl-sulfonamide derivative designed for intravenous administration.[2] It acts as a competitive antagonist at both ET-A and ET-B receptors, with a higher affinity for the ET-A subtype. This dual antagonism allows this compound to comprehensively inhibit the detrimental effects of elevated ET-1 levels.
Quantitative Analysis of Receptor Binding and Functional Antagonism
The affinity and potency of this compound at the endothelin receptors have been quantified through various in vitro and ex vivo experiments. The following table summarizes the key quantitative data.
| Parameter | Receptor Subtype | Experimental System | Value | Reference(s) |
| pA2 | ET-A | Isolated Rat Aorta (ET-1 induced contraction) | 9.5 | |
| pA2 | ET-B | Rat Trachea (Sarafotoxin S6c induced contraction) | 7.7 | |
| Ki | ET-A | CHO cells expressing ET-A receptors ([¹²⁵I]-ET-1 binding) | 0.3 nM | |
| Ki | ET-A | Baculovirus-infected insect cell membranes ([¹²⁵I]-ET-1 binding) | 18 nM | |
| Ki | ET-B | Various cells and tissues ([¹²⁵I]-ET-1, [¹²⁵I]-ET-3, or [¹²⁵I]-Sarafotoxin S6c binding) | 10 - 21 nM |
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
-
Ki: The inhibition constant for a drug; the concentration of competing ligand in a competition assay that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.
Signaling Pathways and Mechanism of Action
The binding of ET-1 to its receptors initiates a cascade of intracellular signaling events. This compound exerts its pharmacological effects by competitively blocking these initial binding events.
Endothelin Signaling Pathway
Activation of both ET-A and ET-B receptors on smooth muscle cells leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with PKC activation, leads to smooth muscle contraction and proliferation.
Experimental Protocols
The following sections outline the generalized methodologies for the key experiments used to characterize the interaction of this compound with endothelin receptors. Note: Specific, detailed protocols for the cited studies on this compound are not publicly available. The following represents standard procedures in the field.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
4.1.1. Materials
-
Cell Membranes: Membranes from CHO cells stably expressing either human ET-A or ET-B receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
Non-specific Binding Control: High concentration of unlabeled ET-1.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Filtration Apparatus: 96-well filter plates with glass fiber filters.
-
Scintillation Counter.
4.1.2. Workflow
Functional Organ Bath Assay (Schild Analysis)
This ex vivo assay is used to determine the functional potency (pA2) of an antagonist by measuring its ability to inhibit the contractile response of an isolated tissue to an agonist.
4.2.1. Materials
-
Tissue: Isolated rat thoracic aorta (for ET-A) or rat trachea (for ET-B).
-
Agonist: ET-1 (for aorta) or Sarafotoxin S6c (for trachea).
-
Antagonist: this compound.
-
Organ Bath System: Jacketed organ baths, isometric force transducers, data acquisition system.
-
Physiological Salt Solution: e.g., Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.
4.2.2. Protocol Outline
-
Tissue Preparation: The rat aorta or trachea is dissected and cut into rings.
-
Mounting: The tissue rings are mounted in organ baths containing physiological salt solution at 37°C.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to the agonist (ET-1 or Sarafotoxin S6c) is generated.
-
Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a set period.
-
Agonist Concentration-Response Curve (in presence of Antagonist): A second agonist concentration-response curve is generated in the presence of this compound.
-
Repeat: Steps 5 and 6 are repeated with increasing concentrations of this compound.
-
Data Analysis: The dose-ratios are calculated from the rightward shifts in the agonist concentration-response curves. A Schild plot is constructed (log(dose ratio - 1) vs. log[this compound]) to determine the pA2 value.
Conclusion
This compound is a well-characterized dual endothelin receptor antagonist with high affinity and potency for both ET-A and ET-B receptors. Its mechanism of action, centered on the competitive inhibition of ET-1 binding, provides a strong rationale for its investigation in disease states characterized by endothelin system overactivation. The quantitative data from radioligand binding and functional organ bath assays consistently demonstrate its ability to effectively block the signaling pathways that lead to vasoconstriction and cellular proliferation. This technical guide provides a comprehensive overview for researchers and drug development professionals working on endothelin-targeted therapies.
References
Pharmacological Profile of Tezosentan in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Tezosentan, a dual endothelin (ET) receptor antagonist. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction
This compound is a potent, water-soluble, intravenous dual antagonist of endothelin receptor subtypes A (ETA) and B (ETB).[1] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular diseases, including heart failure and pulmonary hypertension, where its plasma concentrations are often elevated.[2][3] By blocking both ETA and ETB receptors, this compound aims to counteract the detrimental effects of excessive ET-1 activation, leading to vasodilation and improved hemodynamic function.[1][2] This guide summarizes the key preclinical data that have characterized the pharmacological properties of this compound.
Mechanism of Action
This compound competitively antagonizes the binding of endothelin-1 to both ETA and ETB receptors. The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cellular proliferation. The ETB receptors are found on endothelial cells, where their activation leads to the release of vasodilators such as nitric oxide (NO), and also on smooth muscle cells, where they can mediate vasoconstriction. By blocking both receptor subtypes, this compound reduces vasoconstriction and promotes vasodilation, leading to a decrease in vascular resistance.
Signaling Pathways
The antagonism of ETA and ETB receptors by this compound interferes with their respective downstream signaling cascades.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Receptor Binding Affinity and Functional Activity
| Parameter | Receptor | Species/System | Value | Reference |
| pA2 | ETA | Isolated rat aorta | 9.5 | |
| ETB | Rat trachea | 7.7 | ||
| Ki (nM) | ETA | CHO cells | 0.3 | |
| ETA | Baculovirus-infected insect cells | 18 | ||
| ETB | Various | 10 - 21 |
Table 2: Preclinical Pharmacokinetic Parameters
| Species | Half-life (t1/2) | Volume of Distribution (Vd) | Clearance (CL) | Protein Binding | Reference |
| Rat | ~2 hours | N/A | N/A | N/A | |
| Rabbit | < 1 hour | N/A | N/A | N/A | |
| Primate | < 1 hour | N/A | N/A | N/A | |
| Human | ~3 hours (terminal) | ~17 L | ~39 L/h | High |
N/A: Not available from the searched results.
Table 3: Hemodynamic Effects in Preclinical Models of Heart Failure
| Model | Species | This compound Dose/Regimen | Key Hemodynamic Effects | Reference |
| Ischemic Cardiomyopathy | Rat | N/A | Myocardial protection | |
| Doxorubicin-induced Cardiomyopathy | Rat | N/A | No significant myocardial protection | |
| Pressure-Overload Hypertrophy | Rat | N/A | No significant myocardial protection | |
| Coronary Artery Ligation | Rat | N/A | Improved cardiac output, reduced systemic and pulmonary vascular resistance |
N/A: Specific dose not detailed in the abstract.
Table 4: Hemodynamic Effects in a Preclinical Model of Pulmonary Hypertension
| Model | Species | This compound Dose/Regimen | Key Hemodynamic Effects | Reference |
| Monocrotaline-induced PH | Rat | 0.5-20 mg/kg or 20 mg/kg loading + 10 mg/kg/h infusion | Attenuated pulmonary hypertension, increased cardiac output without systemic hypotension |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of preclinical findings.
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of this compound for endothelin receptors.
Detailed Steps:
-
Membrane Preparation : Tissues or cells expressing ETA or ETB receptors are homogenized in a cold buffer and centrifuged to pellet the membrane fraction. The protein concentration of the membrane preparation is determined.
-
Incubation : The membrane preparation is incubated with a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]ET-1) and varying concentrations of unlabeled this compound in a binding buffer. Non-specific binding is determined in the presence of a high concentration of an unlabeled ET-1 analog.
-
Separation : The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification : The radioactivity retained on the filters is measured using a gamma or beta counter.
-
Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Induction of Heart Failure in Rats (Coronary Artery Ligation Model)
This surgical procedure is commonly used to induce myocardial infarction and subsequent heart failure in rats.
Detailed Steps:
-
Anesthesia and Ventilation : The rat is anesthetized, and the trachea is intubated to allow for mechanical ventilation.
-
Thoracotomy : A surgical incision is made on the left side of the chest, and the ribs are retracted to expose the heart.
-
Ligation : The left anterior descending (LAD) coronary artery is identified and permanently ligated with a suture. Successful ligation is confirmed by the observation of myocardial blanching.
-
Closure and Recovery : The chest is closed, and the animal is allowed to recover. Heart failure typically develops over several weeks following the myocardial infarction.
Hemodynamic Monitoring in Conscious Rats (Telemetry)
Telemetry allows for the continuous monitoring of hemodynamic parameters in conscious, freely moving animals, providing more physiologically relevant data.
Detailed Steps:
-
Transmitter Implantation : A telemetry transmitter with a pressure-sensing catheter is surgically implanted. The catheter is typically placed in the abdominal aorta or carotid artery, and the transmitter body is secured in a subcutaneous pocket.
-
Recovery : The animal is allowed to recover from the surgery for a specified period.
-
Data Acquisition : The telemeter wirelessly transmits data (e.g., blood pressure, heart rate) to a receiver placed under the animal's cage. Data is continuously recorded and analyzed using specialized software.
-
Drug Administration and Monitoring : this compound or vehicle is administered (e.g., via a previously implanted catheter), and the hemodynamic response is monitored in real-time.
Conclusion
The preclinical pharmacological profile of this compound demonstrates its potent dual antagonism of ETA and ETB receptors. This mechanism of action translates to significant hemodynamic effects in various animal models of cardiovascular disease, particularly heart failure and pulmonary hypertension. The data summarized in this guide highlight this compound's ability to reduce vascular resistance and improve cardiac function in preclinical settings. These findings have provided a strong rationale for its clinical investigation in acute heart failure and other conditions characterized by endothelin system activation. This technical guide serves as a foundational resource for understanding the preclinical pharmacology of this compound and for guiding future research in the field of endothelin receptor antagonism.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The dual endothelin receptor antagonist this compound acutely improves hemodynamic parameters in patients with advanced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of a Vasodilator: A Technical History of Tezosentan's Development by Actelion
Allschwil, Switzerland - Tezosentan, an intravenous dual endothelin receptor antagonist, represents a significant chapter in the history of Actelion Pharmaceuticals. Initially developed with the promise of revolutionizing the treatment of acute heart failure (AHF), its journey from a promising preclinical candidate to a therapy that ultimately failed to meet its primary clinical endpoints offers valuable lessons for researchers and drug development professionals. This in-depth guide explores the discovery, mechanism of action, and extensive clinical evaluation of this compound, providing a technical overview of its development.
Discovery and Preclinical Foundation
Actelion was founded in 1997 by former Roche employees, including Jean-Paul and Martine Clozel, who retained the rights to a portfolio of endothelin receptor antagonists they had been working on.[1][2] Among these was this compound (chemical name: N-[(2R)-6-(2,6-dimethylphenyl)-5-[(3R)-3-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl]pyridazin-3-yl]-4-methoxybenzamide), a water-soluble compound specifically designed for intravenous administration in acute care settings.[3][4][5]
The rationale for this compound's development was based on the well-established role of endothelin-1 (ET-1) as a potent vasoconstrictor. In pathological conditions such as heart failure, elevated levels of ET-1 contribute to increased vascular resistance and cardiac workload. This compound was engineered to be a non-selective antagonist of both the ETA and ETB endothelin receptors, with the aim of inducing vasodilation and improving hemodynamic parameters.
Mechanism of Action: Dual Endothelin Receptor Blockade
This compound competitively inhibits the binding of ET-1 to its ETA and ETB receptors. The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction. The ETB receptors have a more complex role; those on smooth muscle cells also cause vasoconstriction, while those on endothelial cells are involved in the clearance of ET-1 and the production of vasodilators like nitric oxide. By blocking both receptor subtypes, this compound was expected to produce a net vasodilatory effect, reducing both preload and afterload on the heart.
Pharmacological and Pharmacokinetic Profile
Preclinical and early clinical studies established the key pharmacological and pharmacokinetic parameters of this compound.
| Parameter | Value | Species/Study Population |
| Receptor Affinity | ||
| pA2 for ETA Receptors | 9.5 | In vitro |
| pA2 for ETB Receptors | 7.7 | In vitro |
| Ki for ETA Receptors | 0.3 nM - 18 nM | CHO cells / Baculovirus-infected insect cells |
| Ki for ETB Receptors | 10 nM - 21 nM | In vitro |
| Pharmacokinetics | ||
| Volume of Distribution | ~17 L | Humans |
| Clearance | ~39 L/h | Humans |
| Half-life (alpha phase) | ~6 minutes | Humans |
| Half-life (beta phase) | ~3 hours | Humans |
| Excretion | >95% via bile, <5% via urine | Humans |
Experimental Protocols:
-
Receptor Binding Assays: The affinity of this compound for endothelin receptors was determined through radioligand binding assays. These experiments involved incubating cell membranes expressing either ETA or ETB receptors with a radiolabeled endothelin (e.g., 125I-labeled ET-1) in the presence of varying concentrations of this compound. The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was used to calculate the inhibitory potency (Ki) and pA2 values.
-
Pharmacokinetic Studies in Healthy Volunteers: To determine the pharmacokinetic profile, this compound was administered as an intravenous infusion to healthy male subjects. Blood samples were collected at frequent intervals during and after the infusion. Plasma concentrations of this compound were measured using a validated analytical method, and the data were fitted to a two-compartment model to calculate pharmacokinetic parameters such as volume of distribution, clearance, and half-life.
The RITZ Clinical Trial Program
The development of this compound for acute heart failure hinged on a series of Phase III clinical trials known as the Randomized Intravenous this compound (RITZ) studies.
The RITZ trials were designed to evaluate the efficacy and safety of this compound in patients with AHF. However, the results were mixed and ultimately disappointing for Actelion.
| Trial | Number of Patients | Dosing Regimens | Primary Endpoint | Key Outcomes |
| RITZ-1 | Not specified in results | Placebo vs. This compound | Patient's assessment of dyspnea | Failed to meet primary endpoint of significant improvement in dyspnea. |
| RITZ-2 | 292 | Placebo vs. two this compound doses (up to 100 mg/h) | Improvement in cardiac index at 6 hours | Met primary endpoint with significant improvement in cardiac index and reduction in pulmonary capillary wedge pressure. |
| RITZ-4 | 193 (with acute coronary syndrome) | Placebo vs. 50 mg/h this compound | Composite of death, worsening HF, recurrent ischemia, or new MI within 72h | No significant difference between this compound and placebo for the primary endpoint. |
Experimental Protocol (General for RITZ trials):
The RITZ studies were multicenter, randomized, double-blind, placebo-controlled trials. Patients hospitalized with acute heart failure were randomized to receive either an intravenous infusion of this compound or a matching placebo for a predefined period (typically 24 to 72 hours). Dosing for this compound often involved a loading dose followed by a maintenance infusion. The primary efficacy endpoints varied between trials but included hemodynamic measures (like cardiac index) and clinical symptoms (like dyspnea). Safety and tolerability were also closely monitored, with a focus on adverse events such as hypotension.
Development Setback and Discontinuation for AHF
The conflicting results of the RITZ trials, particularly the failure of RITZ-1 to show a symptomatic benefit despite the hemodynamic improvements seen in RITZ-2, created a challenging path forward for this compound in AHF. The lack of a clear clinical benefit, coupled with a higher incidence of adverse events like hypotension at higher doses, led Actelion to discontinue the development of this compound for this indication.
A New Direction: Repurposing for Cancer Therapy
More recently, there has been renewed interest in this compound for a completely different therapeutic area: oncology. The rationale stems from the observation that endothelin receptors are often overexpressed in various cancer cells and are implicated in promoting tumor growth, proliferation, and metastasis. Preclinical studies have suggested that this compound may have anti-cancer properties, particularly in tumors with high expression of the ETA receptor. This potential for drug repurposing has opened a new avenue of investigation for a compound that was once solely focused on cardiovascular disease.
Conclusion
The story of this compound is a poignant reminder of the complexities and challenges inherent in drug development. While it demonstrated potent and predictable hemodynamic effects in both preclinical and early clinical studies, this did not translate into a consistent and meaningful clinical benefit for patients with acute heart failure in the large-scale RITZ trials. The journey of this compound underscores the critical importance of selecting appropriate clinical endpoints and the often-unpredictable disconnect between improving surrogate markers and achieving tangible patient outcomes. However, the ongoing exploration of its potential in oncology illustrates that even for compounds that fail to reach their initial therapeutic goal, the scientific journey may not be over.
References
- 1. medium.com [medium.com]
- 2. Actelion - Wikipedia [en.wikipedia.org]
- 3. Repurposing of the Drug this compound for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of this compound, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Tezosentan: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tezosentan is a potent, intravenous, dual endothelin receptor antagonist (ERA) that was developed for the management of acute heart failure.[1] It competitively inhibits the binding of endothelin-1 (ET-1), a powerful vasoconstrictor, to both the ETA and ETB receptors.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure and Identifiers
This compound is a sulfonamide derivative belonging to the class of pyridinylpyrimidines.[1]
| Identifier | Value |
| IUPAC Name | N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(1H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide[3] |
| CAS Number | 180384-57-0[3] |
| Molecular Formula | C₂₇H₂₇N₉O₆S |
| SMILES | CC(C)c1ccc(nc1)S(=O)(=O)Nc2c(c(nc(-c3ccnc(c3)-c4[nH]nnn4)n2)OCCO)Oc5ccccc5OC |
Physicochemical Properties
This compound is a white solid with high water solubility, a property that makes it suitable for intravenous administration. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Weight | 605.62 g/mol | |
| Melting Point | 198-200 °C | |
| pKa (Strongest Acidic) | 5 | |
| pKa (Strongest Basic) | 3.1 | |
| Water Solubility | 0.0298 mg/mL (predicted) | |
| LogP | 4.34 (predicted) |
Pharmacological Properties
Mechanism of Action
This compound functions as a competitive antagonist of both endothelin A (ETA) and endothelin B (ETB) receptors. Endothelin-1 (ET-1), the primary ligand for these receptors, is a potent vasoconstrictor and is implicated in the pathophysiology of heart failure. By blocking the binding of ET-1 to its receptors, this compound mitigates the downstream effects of ET-1 signaling, leading to vasodilation and a reduction in cardiac afterload.
Receptor Affinity
This compound exhibits a higher affinity for the ETA receptor compared to the ETB receptor.
| Receptor | pA₂ value |
| ETA | 9.5 |
| ETB | 7.7 |
Pharmacokinetics
This compound is administered intravenously and exhibits a two-compartment pharmacokinetic profile. It has a rapid onset of action and a short terminal elimination half-life.
| Parameter | Value |
| Initial Half-life (t½α) | ~6 minutes |
| Terminal Half-life (t½β) | ~3 hours |
| Metabolism | Primarily biliary excretion of the unchanged compound |
Endothelin Signaling Pathway
This compound exerts its effects by interrupting the endothelin signaling pathway. Upon binding of endothelin peptides (ET-1, ET-2, ET-3) to the ETA or ETB receptors, a cascade of intracellular events is initiated through G-protein coupling. This leads to the activation of various downstream effectors, ultimately resulting in physiological responses such as vasoconstriction and cell proliferation.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducibility and further research. Below are generalized methodologies for key experiments based on available literature.
Radioligand Binding Assay (for Receptor Affinity)
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for endothelin receptors.
Methodology:
-
Membrane Preparation: Cells (e.g., CHO cells) expressing either ETA or ETB receptors are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled endothelin ligand (e.g., ¹²⁵I-ET-1) and a range of concentrations of unlabeled this compound.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. The filter is then washed with cold buffer to remove any non-specifically bound radioligand.
-
Measurement: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then used to calculate the inhibitory constant (Ki) and the pA₂ value.
Pharmacokinetic Study in Humans
This protocol describes a typical design for a clinical study to evaluate the pharmacokinetics of intravenously administered this compound.
Methodology:
-
Subject Recruitment: Healthy male subjects are recruited for the study.
-
Study Design: The study is typically a randomized, placebo-controlled, double-blind design.
-
Drug Administration: this compound is administered as a continuous intravenous infusion at a specified rate and duration.
-
Blood Sampling: Blood samples are collected at frequent intervals during and after the infusion period.
-
Plasma Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic modeling software to determine key parameters such as half-life, clearance, and volume of distribution.
Clinical Development
This compound has been evaluated in several clinical trials for acute heart failure, most notably the VERITAS (Value of Endothelin Receptor Inhibition with this compound in Acute Heart Failure) and RITZ (Randomized Intravenous this compound) studies.
VERITAS Trials
The VERITAS program consisted of two identical, randomized, double-blind, placebo-controlled trials. Patients with acute heart failure were randomized to receive either this compound or a placebo in addition to standard therapy. The primary endpoints were the incidence of death or worsening heart failure at 7 days and the change in dyspnea over 24 hours. The trials were ultimately discontinued due to a low probability of achieving a significant treatment effect.
RITZ Studies
The RITZ studies were a series of multicenter, randomized, double-blind, placebo-controlled trials designed to evaluate the efficacy and safety of this compound in patients with acute heart failure. The RITZ-4 study, for instance, focused on patients with acute heart failure associated with acute coronary syndrome. The primary endpoint was a composite of death, worsening heart failure, recurrent ischemia, and recurrent or new myocardial infarction within 72 hours. While this compound showed some favorable hemodynamic effects, it did not significantly improve the primary clinical endpoint in the RITZ-4 trial.
Conclusion
This compound is a well-characterized dual endothelin receptor antagonist with a chemical structure and physicochemical properties that make it suitable for intravenous administration. Its mechanism of action through the competitive inhibition of ETA and ETB receptors leads to vasodilation. While preclinical and early clinical studies demonstrated favorable hemodynamic effects, larger clinical trials in acute heart failure did not show a significant improvement in clinical outcomes. This technical guide provides a comprehensive overview of the core scientific information on this compound for researchers and drug development professionals.
References
Tezosentan's Receptor Affinity Profile: A Technical Guide to ETA and ETB Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tezosentan's binding affinity and functional antagonism at endothelin (ET) receptor subtypes A (ETA) and B (ETB). The information presented herein is curated from peer-reviewed pharmacological studies to support research and development activities in the field of endothelin receptor modulation.
Core Data Summary
This compound is a potent dual antagonist of both ETA and ETB receptors. Its affinity and functional antagonism have been quantified through radioligand binding assays and functional tissue studies, respectively. The following tables summarize the key quantitative data.
Table 1: this compound Binding Affinity (Ki)
| Receptor Subtype | Cell Line / Tissue Preparation | Radioligand | Ki (nM) | Reference |
| ETA | CHO Cells | [¹²⁵I]-ET-1 | 0.3 | [1] |
| Membranes from baculovirus-infected insect cells | [¹²⁵I]-ET-1 | 18 | [2] | |
| ETB | CHO Cells / various tissues | [¹²⁵I]-ET-1, [¹²⁵I]-ET-3, or [¹²⁵I]-sarafotoxin S6c | 10 - 21 | [2] |
Table 2: this compound Functional Antagonism (pA₂)
| Receptor Subtype | Isolated Tissue Preparation | Agonist | pA₂ | Reference |
| ETA | Rat Aorta | Endothelin-1 (ET-1) | 9.5 | [2] |
| ETB | Rat Trachea | Sarafotoxin S6c | 7.7 | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited above to determine the binding affinity and functional antagonism of this compound.
Radioligand Competition Binding Assays
These assays determine the inhibitory potency (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the ETA and ETB receptors.
1. Membrane Preparation:
-
CHO Cells: Chinese Hamster Ovary (CHO) cells recombinantly expressing either human ETA or ETB receptors are cultured and harvested. The cells are then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a suitable buffer for the binding assay.
-
Baculovirus-infected Insect Cells: Sf9 or similar insect cells are infected with a recombinant baculovirus carrying the gene for either the ETA or ETB receptor. Following incubation to allow for receptor expression, the cells are harvested and membranes are prepared as described for CHO cells.
2. Binding Assay Protocol:
-
A constant concentration of a suitable radioligand is used. For ETA receptors, [¹²⁵I]-ET-1 is commonly employed. For ETB receptors, [¹²⁵I]-ET-1, [¹²⁵I]-ET-3, or the ETB-selective agonist [¹²⁵I]-sarafotoxin S6c can be utilized.
-
The prepared cell membranes (containing a specific amount of protein, e.g., 10-50 µg) are incubated in a multi-well plate with the radioligand and varying concentrations of this compound.
-
The incubation is carried out at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-120 minutes) to reach binding equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled endothelin receptor antagonist.
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
References
Tezosentan in Preclinical Models: A Deep Dive into its Pharmacokinetics and Half-life
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and half-life of Tezosentan, a dual endothelin receptor antagonist, as determined in various animal studies. The following sections detail the quantitative pharmacokinetic parameters, experimental methodologies, and the underlying signaling pathway of this compound, offering valuable insights for preclinical research and development.
Pharmacokinetic Profile of this compound in Animal Models
This compound, an investigational drug designed for intravenous administration, has been evaluated in several animal species to characterize its pharmacokinetic properties. The primary findings from these studies are summarized below, highlighting its rapid clearance and short half-life across different models.
Quantitative Pharmacokinetic Data
The following table consolidates the available quantitative pharmacokinetic parameters for this compound following intravenous administration in rats, rabbits, and primates.
| Parameter | Rat | Rabbit | Primate |
| Half-life (t½) | ~2 hours[1][2] | < 1 hour[1] | < 1 hour[1] |
| Metabolism | In vivo metabolism is very limited.[2] | - | - |
| Elimination | Predominantly biliary excretion of the unchanged compound. | - | - |
Note: Data for Clearance (CL), Volume of Distribution (Vd), and Area Under the Curve (AUC) were not explicitly available in the reviewed literature for these specific animal models.
Experimental Methodologies
The pharmacokinetic parameters of this compound were determined through a series of preclinical studies involving intravenous administration and subsequent plasma concentration analysis. While specific details of every study protocol are proprietary, the general methodologies employed are outlined below.
Animal Models and Dosing
-
Rat: Studies in rats often utilized intravenous bolus injections. For example, in some efficacy studies, a dose of 10 mg/kg was administered intravenously.
-
Rabbit and Primate: The specific intravenous dosing regimens for pharmacokinetic studies in rabbits and primates are not detailed in the available public literature.
Sample Collection and Analysis
A typical experimental workflow for determining the pharmacokinetic profile of this compound in an animal model is depicted in the flowchart below.
Bioanalytical Method
The quantification of this compound in plasma samples is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and specificity for the accurate measurement of drug concentrations. While a specific protocol for animal plasma was not detailed in the reviewed literature, the general steps would include:
-
Sample Preparation: Protein precipitation from the plasma sample followed by extraction of the analyte.
-
Chromatographic Separation: Separation of this compound from endogenous plasma components on a suitable HPLC column.
-
Mass Spectrometric Detection: Ionization of the analyte and detection using a tandem mass spectrometer, which allows for highly selective and sensitive quantification.
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effects by acting as a competitive antagonist at both endothelin-A (ETA) and endothelin-B (ETB) receptors. Endothelin-1 (ET-1), a potent vasoconstrictor, signals through these G-protein coupled receptors to elicit a range of physiological responses. The diagram below illustrates the endothelin-1 signaling pathway and the points of inhibition by this compound.
By blocking both ETA and ETB receptors, this compound prevents the downstream signaling cascade initiated by ET-1, leading to vasodilation and other hemodynamic effects. This dual antagonism is a key feature of its pharmacological profile.
References
- 1. Pharmacology of this compound, new endothelin receptor antagonist designed for parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of this compound, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Endothelin System in Congestive Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endothelin (ET) system, particularly the potent vasoconstrictor endothelin-1 (ET-1), is significantly activated in patients with congestive heart failure (CHF). Plasma and myocardial concentrations of ET-1 are elevated and correlate with the severity and prognosis of the disease.[1][2][3][4][5] This activation contributes to the pathophysiology of CHF through various mechanisms, including systemic and pulmonary vasoconstriction, cardiac remodeling, and fibrosis. Consequently, the ET system has been a prominent target for therapeutic intervention in CHF. This technical guide provides an in-depth overview of the role of the endothelin system in CHF, summarizing key quantitative data from clinical trials of ET receptor antagonists, detailing relevant experimental protocols, and illustrating the core signaling pathways and experimental workflows. While early clinical studies with ET receptor antagonists demonstrated favorable acute hemodynamic effects, large-scale clinical trials have not shown long-term improvements in clinical outcomes, prompting a deeper investigation into the complex role of the ET system in the progression of heart failure.
The Endothelin System in the Pathophysiology of Congestive Heart Failure
The endothelin system comprises three peptide isoforms (ET-1, ET-2, and ET-3) and two primary G protein-coupled receptor subtypes: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor. In the context of CHF, ET-1 is the most extensively studied isoform. Its levels are significantly elevated in both the plasma and the myocardium of patients with CHF. This upregulation is not merely a biomarker but an active contributor to the disease's progression.
Key Pathophysiological Roles of ET-1 in CHF:
-
Vasoconstriction: ET-1 is one of the most potent endogenous vasoconstrictors known. Its binding to ETA receptors on vascular smooth muscle cells leads to profound and sustained vasoconstriction, increasing both systemic and pulmonary vascular resistance. This elevated afterload places a significant strain on the already failing heart.
-
Cardiac Remodeling: ET-1 promotes maladaptive cardiac remodeling, characterized by myocyte hypertrophy and interstitial fibrosis. This is mediated through ETA receptor signaling in cardiomyocytes and fibroblasts, leading to increased protein synthesis and collagen deposition.
-
Neurohormonal Activation: The activation of the endothelin system is intertwined with other neurohormonal systems implicated in CHF, such as the renin-angiotensin-aldosterone system (RAAS). This interplay creates a vicious cycle that exacerbates cardiac dysfunction.
-
Renal Effects: The endothelin system also influences renal function, contributing to sodium and water retention, which can worsen fluid overload in CHF patients.
Endothelin Signaling Pathways
The binding of ET-1 to its receptors initiates a cascade of intracellular signaling events that mediate its diverse physiological and pathological effects.
Signaling in Vascular Smooth Muscle Cells
In vascular smooth muscle cells, the predominant receptor is the ETA receptor. Its activation by ET-1 leads to vasoconstriction through the following pathway:
Signaling in Cardiomyocytes
In cardiomyocytes, both ETA and ETB receptors are present, although ETA receptors are more abundant. ET-1 signaling in these cells contributes to hypertrophy and changes in contractility.
Quantitative Data from Clinical Trials of Endothelin Receptor Antagonists
Numerous clinical trials have investigated the efficacy of endothelin receptor antagonists in CHF. While these agents have demonstrated consistent acute hemodynamic benefits, they have failed to show improvements in long-term clinical outcomes.
Plasma and Myocardial ET-1 Levels in CHF
| Parameter | Healthy Controls | CHF Patients | Reference |
| Plasma ET-1 (pg/mL) | 2.1 ± 0.6 | 2.6 - 3.4 (NYHA Class II-III) | |
| Plasma ET-1 (pg/mL) | 7.1 ± 0.1 | 12.6 ± 0.6 | |
| Plasma big ET-1 (fmol/mL) | Significantly lower | Significantly higher | |
| Myocardial ET-1 (pg/g tissue) | 102 ± 10 | 500 ± 41 | |
| Myocardial ET-1 (pg/100 mg wet wt) | 41.1 ± 3.7 | 64.3 ± 6.4 |
Hemodynamic Effects of Endothelin Receptor Antagonists
Bosentan (Mixed ETA/ETB Antagonist)
| Parameter | Placebo | Bosentan | p-value | Reference |
| Change in Systolic Pulmonary Artery Pressure (mmHg) | -5.1 ± 12.4 | -5.2 ± 11.0 | 0.97 | |
| Change in Cardiac Index (L/min/m²) | -0.12 ± 0.57 | 0.00 ± 0.39 | 0.24 | |
| Pulmonary Vascular Resistance Reduction | - | ~40% | - | |
| Systemic Vascular Resistance Reduction | - | ~30% | - | |
| Change in Pulmonary Artery Pressure (PAP) | Unchanged | Significant Decrease | <0.05 | |
| Change in Pulmonary Vascular Resistance (PVR) | Unchanged | Significant Decrease | <0.05 |
Darusentan (Selective ETA Antagonist)
| Parameter | Placebo | Darusentan | 95% CI | Reference |
| Change in LV End-Systolic Volume (mL) | - | 1.27 (10mg) | -9.9 to 12.4 | |
| Change in LV End-Systolic Volume (mL) | - | -1.84 (25mg) | -13.0 to 9.3 | |
| Change in LV End-Systolic Volume (mL) | - | -5.68 (50mg) | -16.9 to 5.6 | |
| Change in LV End-Systolic Volume (mL) | - | -4.05 (100mg) | -15.5 to 7.4 | |
| Change in LV End-Systolic Volume (mL) | - | -4.34 (300mg) | -15.7 to 7.0 |
Tezosentan (Intravenous Dual ETA/ETB Antagonist)
| Parameter | Placebo | This compound (100 mg/h) | Treatment Effect | Reference |
| Change in Cardiac Index (%) | 3.0 ± 6.1 | 49.9 ± 13.9 | 0.72 L/min/m² | |
| Change in Dyspnea (mm x h) | - | -12 to -25 | Not Significant | |
| Death or Worsening Heart Failure at 7 days (%) | 26 | 26 | OR 0.99 (0.82-1.21) |
Key Experimental Protocols
Measurement of Plasma Endothelin-1 by ELISA
This protocol outlines the general steps for quantifying ET-1 levels in plasma samples using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Detailed Methodology:
-
Blood Collection and Plasma Preparation: Collect whole blood into chilled EDTA-containing tubes and immediately place on ice. Centrifuge at approximately 1660 x g for 10-15 minutes at 4°C. Aliquot the plasma and store at -80°C until analysis.
-
Extraction of ET-1: ET-1 is often extracted from plasma to remove interfering substances. A common method involves acetone precipitation.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit. A typical sandwich ELISA protocol involves:
-
Adding standards and extracted samples to a microplate pre-coated with an anti-ET-1 antibody.
-
Incubating to allow ET-1 to bind to the immobilized antibody.
-
Washing the plate to remove unbound substances.
-
Adding a peroxidase-conjugated secondary antibody that binds to a different epitope on the ET-1 molecule.
-
Incubating and washing again.
-
Adding a substrate solution (e.g., TMB) that reacts with the peroxidase to produce a colored product.
-
Stopping the reaction with a stop solution.
-
Measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of ET-1 in the samples.
Coronary Artery Ligation Model of Heart Failure in Rats
This surgical model is widely used to induce myocardial infarction and subsequent heart failure.
Detailed Methodology:
-
Anesthesia and Ventilation: Anesthetize the rat (e.g., with isoflurane) and intubate for mechanical ventilation.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
Ligation: Identify the left anterior descending (LAD) coronary artery and ligate it with a suture (e.g., 6-0 silk). Successful ligation is confirmed by the appearance of a pale, ischemic area in the myocardium.
-
Closure: Close the chest wall in layers and allow the animal to recover.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal for signs of distress. Heart failure typically develops over several weeks following the procedure.
Langendorff Isolated Perfused Heart Preparation
This ex vivo technique allows for the study of cardiac function independent of systemic neurohormonal influences.
Detailed Methodology:
-
Heart Excision: Anesthetize the animal and administer heparin to prevent coagulation. Rapidly excise the heart and place it in ice-cold cardioplegic solution.
-
Cannulation: Mount the heart on a Langendorff apparatus by cannulating the aorta.
-
Retrograde Perfusion: Perfuse the heart in a retrograde manner with an oxygenated crystalloid buffer (e.g., Krebs-Henseleit solution) at a constant pressure or flow. This closes the aortic valve and forces the perfusate into the coronary arteries.
-
Data Acquisition: Place sensors to measure various parameters, including:
-
Left ventricular developed pressure (LVDP)
-
Heart rate
-
Coronary flow
-
-
Experimental Interventions: Once the preparation is stable, various experimental interventions can be performed, such as the administration of drugs or the induction of ischemia-reperfusion injury.
Endothelin Receptor Binding Assay
This assay is used to characterize the binding of ligands to endothelin receptors in tissue homogenates.
Detailed Methodology:
-
Membrane Preparation: Homogenize cardiac tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the endothelin receptors.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) in the presence or absence of unlabeled competitor ligands.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification of Radioactivity: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Analyze the binding data to determine receptor density (Bmax) and binding affinity (Kd) using Scatchard analysis or non-linear regression.
Conclusion and Future Directions
The endothelin system plays a multifaceted and significant role in the pathophysiology of congestive heart failure. While the initial promise of endothelin receptor antagonists as a major therapeutic breakthrough for CHF has not been realized in large-scale clinical trials, the wealth of preclinical and clinical data underscores the importance of this system in cardiac and vascular homeostasis. The discrepancy between the potent hemodynamic effects and the lack of long-term clinical benefit highlights the complexity of CHF and the challenges of targeting a single neurohormonal pathway in a multi-faceted disease.
Future research in this area may focus on:
-
Selective targeting of ET receptor subtypes: Further elucidating the distinct roles of ETA and ETB receptors in different tissues and disease states could lead to more targeted and effective therapies.
-
Combination therapies: Investigating the potential synergistic effects of endothelin receptor antagonists with other established CHF therapies.
-
Patient stratification: Identifying specific patient populations with CHF who may be more likely to benefit from endothelin-targeted therapies.
-
Understanding the downstream signaling pathways: A more detailed understanding of the intracellular signaling cascades activated by endothelin receptors could reveal novel therapeutic targets.
The in-depth technical understanding of the endothelin system's role in CHF, facilitated by the experimental protocols and quantitative data presented in this guide, will be crucial for guiding future research and drug development efforts in this challenging field.
References
- 1. Plasma big endothelin-1 concentrations in congestive heart failure patients with or without systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma endothelin-1 levels and clinical correlates in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trials of endothelin antagonists in heart failure: a question of dose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased plasma concentrations of endothelin in congestive heart failure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Repurposing Tezosentan for Oncological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Originally developed as a vasodilator for acute heart failure, Tezosentan, a dual endothelin receptor antagonist, is garnering attention for its potential in cancer therapy. This technical guide provides an in-depth overview of the preclinical evidence supporting the repurposing of this compound for oncological research. We consolidate available quantitative data on its efficacy, detail relevant experimental protocols, and visualize the underlying molecular pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers investigating the anti-neoplastic properties of this compound and other endothelin receptor antagonists.
Introduction: The Rationale for Repurposing this compound in Oncology
This compound is a potent, non-selective antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors.[1][2] While its initial clinical development focused on cardiovascular diseases, the well-established role of the endothelin axis in cancer progression has opened a new avenue for its therapeutic application.[3][4][5] The endothelin-1 (ET-1) signaling pathway, upon binding to its receptors, is implicated in various hallmarks of cancer, including cell proliferation, survival, angiogenesis, invasion, and metastasis. Notably, the overexpression of endothelin receptors is a common feature in numerous malignancies, making them a rational target for therapeutic intervention. The repurposing of existing drugs like this compound offers a promising and accelerated path to novel cancer treatments, leveraging their known safety and pharmacokinetic profiles.
Mechanism of Action in Cancer
This compound exerts its potential anti-cancer effects by competitively inhibiting the binding of endothelin-1 to its ETA and ETB receptors on cancer cells and other cells within the tumor microenvironment. This blockade disrupts the downstream signaling cascades that promote tumorigenesis.
Inhibition of Proliferation and Survival
The activation of endothelin receptors by ET-1 triggers intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are central to cell growth and survival. By blocking these receptors, this compound can inhibit these pro-proliferative and anti-apoptotic signals.
Modulation of the Tumor Microenvironment
The endothelin axis also plays a crucial role in the tumor microenvironment, influencing angiogenesis, inflammation, and fibrosis. This compound's antagonism of ET receptors can potentially normalize the tumor vasculature, reduce immunosuppressive signals, and inhibit the desmoplastic reaction that shields tumors from therapeutic agents.
Overcoming Drug Resistance
Emerging evidence suggests that the endothelin pathway may contribute to therapeutic resistance. For instance, the ET-1/ETA axis has been implicated in resistance to nintedanib in lung cancer cells. By inhibiting this pathway, this compound may re-sensitize resistant tumors to conventional chemotherapies and targeted agents.
Quantitative Preclinical Data
While extensive quantitative data for this compound in oncology is still emerging, preliminary studies have shown its potential, particularly in combination therapies. The following tables summarize the available data and provide representative data for other endothelin receptor antagonists to illustrate the potential of this drug class.
Table 1: In Vitro Efficacy of this compound and Other Endothelin Receptor Antagonists
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| This compound | A549 (Lung Cancer) | MTT Assay | Cell Viability | Modest improvement in 5-FU efficacy | |
| This compound + 5-FU | A549 (Lung Cancer) | MTT Assay | Cell Viability | Statistically significant decrease vs. 5-FU alone | |
| Atrasentan (ETA selective) | PC-3 (Prostate Cancer) | Proliferation Assay | IC50 | ~10 µM | |
| Zibotentan (ETA selective) | Various | Proliferation Assay | IC50 | 1-10 µM |
Note: Data for Atrasentan and Zibotentan are representative of the endothelin receptor antagonist class and are included for comparative purposes.
Table 2: In Vivo Efficacy of Endothelin Receptor Antagonists
| Compound | Cancer Model | Dosing Regimen | Endpoint | Result | Reference |
| Atrasentan | Prostate Cancer Xenograft | 10 mg/kg/day | Tumor Growth Inhibition | Significant reduction in tumor volume | |
| Zibotentan | Ovarian Cancer Xenograft | 20 mg/kg/day | Survival | Increased median survival |
Note: In vivo data for this compound in cancer models is not yet widely published. The data presented is for other endothelin receptor antagonists to demonstrate the potential anti-tumor activity of this class of drugs in preclinical models.
Signaling Pathways and Experimental Workflows
Endothelin-1 Signaling Pathway in Cancer
The following diagram illustrates the key signaling cascades activated by ET-1 binding to its receptors on cancer cells, leading to various cancer-promoting cellular processes. This compound acts by blocking the initial ligand-receptor interaction.
Caption: this compound blocks ET-1 binding to ETA/ETB receptors.
Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical workflow for evaluating the anti-cancer effects of this compound in vitro.
Caption: Workflow for in vitro testing of this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anti-cancer properties of this compound.
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control). For combination studies, add the second drug at a fixed concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Clonogenic Assay
Objective: To assess the long-term effect of this compound on the ability of single cancer cells to form colonies.
Materials:
-
Cancer cell line
-
Complete culture medium
-
6-well plates
-
This compound stock solution
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate for 10-14 days, or until visible colonies are formed.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the control.
Wound Healing (Scratch) Assay
Objective: To evaluate the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line
-
6-well or 12-well plates
-
Complete culture medium
-
Sterile 200 µL pipette tip
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in plates and grow them to 90-100% confluency.
-
Create the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.
-
Wash and Treat: Wash the wells with PBS to remove detached cells and then add a medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment condition.
Future Perspectives and Conclusion
The repurposing of this compound for cancer therapy is a promising area of research. Its mechanism of action, targeting the multifaceted endothelin axis, suggests potential efficacy against a range of solid tumors. The preclinical data, although still in its early stages, indicates that this compound may be particularly effective in combination with other anti-cancer agents, potentially overcoming drug resistance and enhancing therapeutic outcomes.
Future research should focus on generating robust quantitative data on this compound's efficacy in a wider panel of cancer cell lines and in relevant in vivo models. Investigating its impact on the tumor microenvironment and its potential as a chemosensitizer will be crucial. Ultimately, well-designed clinical trials will be necessary to translate these preclinical findings into tangible benefits for cancer patients. This technical guide provides a foundational resource for researchers embarking on this important line of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Endothelin receptor antagonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin receptor antagonists as therapeutic agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of Tezosentan's early clinical trials
An In-depth Technical Guide to the Early Clinical Trials of Tezosentan
Introduction
This compound is an intravenous, non-selective endothelin (ET) receptor antagonist designed to induce vasodilation.[1][2] It was developed for the treatment of acute heart failure (AHF), a condition often associated with elevated plasma concentrations of endothelin-1 (ET-1), the most potent endogenous vasoconstrictor known.[3][4] Elevated ET-1 levels are linked to adverse outcomes in heart failure patients.[4] this compound works by blocking both ETA and ETB receptors, thereby inhibiting the downstream effects of ET-1, which include vasoconstriction and cell proliferation. This review provides a technical summary of the key findings and methodologies from the early Phase I and Phase II clinical trials that investigated the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound.
Mechanism of Action: The Endothelin Pathway
Endothelin-1 (ET-1) exerts its physiological effects by binding to two distinct G-protein coupled receptors: ETA and ETB. The activation of these receptors, particularly the ETA receptor on smooth muscle cells, initiates a signaling cascade leading to potent vasoconstriction. In pathological states like heart failure, the upregulation of the endothelin system contributes to increased vascular resistance and cardiac workload. This compound was developed to competitively block both ETA and ETB receptors, thereby antagonizing the detrimental vasoconstrictive effects of ET-1.
Pharmacokinetic Profile
Early studies in healthy subjects established the fundamental pharmacokinetic properties of intravenously administered this compound. The drug exhibits a multi-compartment pharmacokinetic profile with rapid distribution and elimination.
Table 1: Summary of this compound Pharmacokinetics in Healthy Subjects
| Parameter | Study A | Study B | Caucasian Subjects | Japanese Subjects |
| Dosing Regimen | 100 mg/h for 6h | 5 mg/h for 72h | Sequential 3h infusions (2.5-25 mg/h) | Sequential 3h infusions (2.5-25 mg/h) |
| Model | Two-compartment | Two-compartment | Three-compartment | Three-compartment |
| t½ (α-phase) | ~6 minutes | ~6 minutes | ~5 minutes | ~5 minutes |
| t½ (β-phase) | ~3.2 hours | ~3.2 hours | ~41 minutes | ~41 minutes |
| t½ (γ-phase) | N/A | N/A | ~3.6 hours | ~3.6 hours |
| Steady State (Css) | ~3000 ng/mL | ~125 ng/mL | N/A | N/A |
| Clearance (CL) | ~39 L/h | ~39 L/h | ~35 L/h | ~29 L/h |
| Volume of Distribution (Vd) | ~17 L | ~17 L | ~20 L | ~15.7 L |
| Elimination | Primarily biliary excretion of unchanged compound (>95%) | Primarily biliary excretion of unchanged compound (>95%) | N/A | N/A |
Experimental Protocols of Key Early Trials
The early clinical development of this compound was characterized by a series of studies in healthy volunteers and patients with heart failure, most notably the Randomized Intravenous this compound (RITZ) program.
General Clinical Trial Workflow
The early trials followed a standardized workflow involving screening, randomization, treatment, and assessment of predefined endpoints. This ensured a rigorous, controlled evaluation of the drug's properties.
References
Molecular Interactions of Tezosentan with Endothelin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions between Tezosentan, a dual endothelin receptor antagonist, and its targets, the endothelin type A (ETA) and type B (ETB) receptors. This document outlines the binding affinities, details the associated signaling pathways, and provides comprehensive experimental protocols for studying these interactions.
Introduction to this compound and the Endothelin System
The endothelin (ET) system plays a crucial role in vascular homeostasis. The primary effector, endothelin-1 (ET-1), is one of the most potent endogenous vasoconstrictors known.[1] ET-1 exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs): ETA and ETB.[2][3][4]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent vasoconstriction and cell proliferation.[5]
-
ETB Receptors: Found on endothelial cells, where they mediate vasodilation through the release of nitric oxide and prostacyclin, and also contribute to the clearance of circulating ET-1. ETB receptors are also present on smooth muscle cells, where they can mediate vasoconstriction.
This compound (Ro 61-0612) is a potent, competitive, non-peptide dual antagonist of both ETA and ETB receptors. It was specifically designed for intravenous administration in acute care settings, characterized by its high water solubility and a short elimination half-life. Understanding its precise molecular interactions is fundamental to its pharmacological profile.
Quantitative Analysis of this compound-Endothelin Receptor Interactions
This compound competitively antagonizes the binding of endothelin peptides to both ETA and ETB receptors. Its affinity has been quantified using various in vitro assays, which are summarized below. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The Ki (inhibitory constant) indicates the concentration required to occupy 50% of the receptors in a competition binding assay.
Table 1: Binding Affinity of this compound for Endothelin Receptors
| Parameter | Receptor Subtype | Value | Assay System | Reference |
| pA2 | ETA | 9.5 | Functional Inhibition (ET-1 induced contraction in isolated rat aorta) | |
| ETB | 7.7 | Functional Inhibition (Sarafotoxin S6c induced contraction in rat trachea) | ||
| Ki | ETA | 0.3 nM | Radioligand Binding (125I-ET-1 on CHO cells) | |
| ETA | 18 nM | Radioligand Binding (125I-ET-1 on baculovirus-infected insect cell membranes) | ||
| ETB | 10 - 21 nM | Radioligand Binding (125I-ET-1, 125I-ET-3, or 125I-Sarafotoxin S6c) |
These data indicate that this compound has a significantly higher affinity for the ETA receptor compared to the ETB receptor.
Endothelin Receptor Signaling Pathways
Upon agonist binding, ETA and ETB receptors undergo a conformational change, allowing them to couple with various heterotrimeric G proteins, including Gq, Gs, and Gi, to initiate downstream signaling cascades. The primary pathway, mediated by Gq, is critical for vasoconstriction.
The binding of this compound blocks the initiation of these downstream signaling events.
Caption: Endothelin Receptor Signaling Pathway.
This diagram illustrates the Gq-protein coupled signaling cascade. ET-1 binding activates the receptor, leading to Gq activation of PLC. PLC hydrolyzes PIP2 into IP3 and DAG. IP3 triggers calcium release, while DAG activates PKC, culminating in physiological responses. This compound competitively blocks ET-1 from binding to the receptor, thereby inhibiting this entire cascade. Endothelin receptors also couple to other pathways, including MAPK and PI3K/AKT, which are involved in cell survival and proliferation.
Experimental Protocols
The following sections detail standardized methodologies for quantifying the interaction of this compound with endothelin receptors.
Radioligand Competition Binding Assay (for Ki Determination)
This protocol describes how to determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to endothelin receptors.
Workflow Diagram
Caption: Workflow for a Radioligand Competition Binding Assay.
Methodology:
-
Receptor Preparation: Prepare membranes from cells recombinantly expressing human ETA or ETB receptors (e.g., CHO cells) or from tissues known to express the receptors. Homogenize cells/tissues in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer to a final protein concentration of 10-50 µ g/assay tube.
-
Assay Setup:
-
Total Binding: Tubes contain membranes and a fixed concentration of radioligand (e.g., 25 pM 125I-ET-1).
-
Non-specific Binding (NSB): Tubes contain membranes, radioligand, and a high concentration of an unlabeled ET-1 (e.g., 1 µM) to saturate all specific binding sites.
-
Competition: Tubes contain membranes, radioligand, and increasing concentrations of this compound (e.g., 10-12 M to 10-5 M).
-
-
Incubation: Incubate all tubes, typically for 60-120 minutes at room temperature or 37°C, to allow the binding to reach equilibrium.
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membranes with bound radioligand. Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
In Vitro Functional Assay (for pA2 Determination)
This protocol describes a functional assay to determine the antagonist potency (pA2) of this compound by measuring its ability to inhibit agonist-induced vasoconstriction in isolated arterial rings.
Methodology:
-
Tissue Preparation: Euthanize a laboratory animal (e.g., Wistar rat) and carefully dissect the thoracic aorta (for ETA) or trachea (for ETB). Cut the tissue into rings (2-3 mm in width).
-
Organ Bath Setup: Mount the tissue rings in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Connect the rings to isometric force transducers to record changes in tension.
-
Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1-2 grams) for at least 60 minutes. During this period, replace the bath solution every 15-20 minutes.
-
Antagonist Incubation: Add either vehicle (control) or a fixed concentration of this compound to the organ baths. Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30-60 minutes).
-
Cumulative Concentration-Response Curve: Add a selective agonist (e.g., ET-1 for aorta, Sarafotoxin S6c for trachea) to the baths in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has stabilized. Record the maximum contractile response at each concentration.
-
Data Analysis:
-
Plot the contractile response (as a percentage of the maximum response) against the log concentration of the agonist for both the control and this compound-treated tissues.
-
The presence of a competitive antagonist like this compound will cause a rightward shift in the concentration-response curve.
-
Perform this procedure with at least three different concentrations of this compound.
-
Construct a Schild plot by plotting the log(dose ratio - 1) against the negative log molar concentration of this compound. The dose ratio is the ratio of the agonist EC50 in the presence and absence of the antagonist.
-
The x-intercept of the Schild regression line provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
-
Conclusion
This compound is a potent dual endothelin receptor antagonist with a higher affinity for the ETA receptor subtype. It acts by competitively blocking the binding of endogenous endothelin peptides, thereby inhibiting downstream signaling cascades responsible for vasoconstriction and cellular proliferation. The quantitative binding and functional parameters, determined through rigorous in vitro experimental protocols such as radioligand binding and functional organ bath assays, provide a clear molecular basis for its pharmacological effects. This detailed understanding of its molecular interactions is essential for its application in research and potential therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Endothelin Receptor Signaling: New Insight Into Its Regulatory Mechanisms [jstage.jst.go.jp]
- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Tezosentan's Impact on Intracellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tezosentan, a potent dual endothelin receptor antagonist, has been the subject of extensive research, primarily for its vasodilatory effects in cardiovascular conditions. This technical guide delves into the core mechanisms of this compound's action, focusing on its influence on critical intracellular signaling pathways. By competitively inhibiting the binding of endothelin-1 (ET-1) to its ETA and ETB receptors, this compound modulates a cascade of downstream signaling events pivotal in cellular processes such as proliferation, contraction, and inflammation. This document provides a comprehensive overview of the available quantitative data on this compound's receptor affinity and its effects on key signaling pathways, including the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Rho-kinase pathways. Detailed experimental protocols for assays relevant to these pathways are provided to facilitate further research. Visualizations of the signaling cascades and experimental workflows are presented using Graphviz to offer a clear and concise understanding of the complex interactions.
Introduction
Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that exerts its effects through two G-protein coupled receptor subtypes: ETA and ETB[1]. The activation of these receptors triggers a multitude of intracellular signaling pathways that are implicated in various physiological and pathological processes. This compound, an intravenous dual endothelin receptor antagonist, competitively blocks the actions of ET-1 on both receptor subtypes, thereby attenuating its downstream cellular effects[1][2]. Understanding the precise impact of this compound on these intracellular signaling cascades is crucial for elucidating its therapeutic potential and guiding future drug development.
Quantitative Data on this compound's Receptor Affinity and Signaling Effects
The following tables summarize the available quantitative data on this compound's affinity for endothelin receptors and its observed effects on intracellular signaling pathways.
Table 1: this compound Receptor Binding Affinity
| Parameter | Receptor | Value | Cell/Tissue Type | Reference |
| pA2 | ETA | 9.5 | Isolated Rat Aorta | [2] |
| ETB | 7.7 | Rat Trachea | [2] | |
| Ki (nM) | ETA | 0.3 | CHO cells | MedChemExpress |
| ETA | 18 | Baculovirus-infected insect cells | MedChemExpress | |
| ETB | 10 - 21 | Various | MedChemExpress |
Table 2: Effects of this compound on Intracellular Signaling Molecules
| Signaling Pathway | Target Molecule | Effect of this compound | Quantitative Data | Experimental Model | Reference |
| Protein Kinase C (PKC) | PKCα translocation to cell membrane | Prevention of increase | Completely prevented the ~50-70% increase above sham | Lung tissue from rats with cecum ligation and puncture | |
| Inflammatory Signaling | Myeloperoxidase (MPO) activity | Reduction | 1.63 ± 0.19 U/g of tissue (this compound) vs. 4.65 ± 0.20 U/g of tissue (control) | Rat hepatic ischemia and reperfusion | |
| IL-1β mRNA production | Inhibition | 0.71 ± 0.27 IL-1β/β-actin (this compound) vs. 1.13 ± 0.22 IL-1β/β-actin (control) | Rat hepatic ischemia and reperfusion | ||
| MIP-2 mRNA production | Inhibition | 0.50 ± 0.13 MIP-2/β-actin (this compound) vs. 0.78 ± 0.17 MIP-2/β-actin (control) | Rat hepatic ischemia and reperfusion |
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the blockade of ET-1 binding to its receptors. This intervention disrupts the canonical signaling cascades initiated by ET-1.
Phospholipase C / Protein Kinase C (PLC/PKC) Pathway
Activation of ETA and ETB receptors by ET-1 leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This compound, by blocking the initial receptor activation, is expected to inhibit this entire cascade. Evidence suggests that this compound prevents the translocation and activation of PKCα in lung tissue, a key step in PKC signaling.
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway
The MAPK/ERK pathway is another critical downstream effector of ET-1 signaling, playing a role in cell proliferation and differentiation. ET-1 binding to its receptors can activate this pathway, leading to the phosphorylation and activation of ERK1/2. By blocking the ET-1 receptors, this compound is anticipated to attenuate ET-1-induced ERK1/2 activation.
Phosphoinositide 3-Kinase (PI3K) / Akt Pathway
The PI3K/Akt signaling pathway is crucial for cell survival and growth. ET-1 has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. This compound's blockade of endothelin receptors is predicted to inhibit this pro-survival signaling.
Rho-kinase Pathway
The RhoA/Rho-kinase pathway plays a significant role in regulating vascular smooth muscle contraction and cytoskeletal organization. ET-1 can activate this pathway, leading to vasoconstriction. As a vasodilator, this compound is expected to counteract this effect by preventing the initial ET-1-mediated activation of RhoA.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide and for assays relevant to the investigation of this compound's effects on intracellular signaling.
Western Blotting for PKCα Translocation
Adapted from a study on this compound's effect in lung injury.
-
Tissue Homogenization: Lung tissue samples are homogenized in a buffer containing protease and phosphatase inhibitors.
-
Subcellular Fractionation: The homogenate is centrifuged at a low speed to pellet nuclei and cellular debris. The supernatant is then ultracentrifuged to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from the cytosolic and membrane fractions are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PKCα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The density of the PKCα bands in the cytosolic and membrane fractions is quantified using densitometry software. An increase in the membrane-to-cytosol ratio of PKCα indicates its activation.
RhoA Activation Assay (G-LISA)
General protocol for a commercially available G-LISA assay.
-
Cell Lysis: Cells are lysed using a provided lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined.
-
Assay Plate Preparation: A 96-well plate pre-coated with a Rho-GTP binding protein is used.
-
Lysate Incubation: Equal amounts of protein from each cell lysate are added to the wells and incubated. During this time, active (GTP-bound) RhoA will bind to the plate.
-
Washing: The wells are washed to remove unbound proteins.
-
Primary Antibody Incubation: A primary antibody specific for RhoA is added to the wells and incubated.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated.
-
Detection: A colorimetric substrate is added, and the absorbance is measured using a microplate reader. The absorbance is proportional to the amount of active RhoA in the sample.
Intracellular Calcium Measurement using Fura-2 AM
General protocol for measuring intracellular calcium concentration.
-
Cell Culture and Fura-2 Loading: Cells are grown to 90% confluency and then detached. The suspended cells are incubated with Fura-2 AM, a membrane-permeable calcium indicator.
-
Washing and De-esterification: The cells are washed to remove extracellular Fura-2 AM and then incubated to allow for the de-esterification of the dye by intracellular esterases, trapping it inside the cells.
-
Fluorescence Measurement: The cells are placed in a fluorometer, and the fluorescence emission at 510 nm is measured with alternating excitation at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated. This ratio is directly proportional to the intracellular calcium concentration.
Conclusion
This compound exerts its pharmacological effects by competitively antagonizing endothelin receptors, thereby modulating a complex network of intracellular signaling pathways. This guide has summarized the current understanding of this compound's impact on the PKC, MAPK/ERK, PI3K/Akt, and Rho-kinase pathways, supported by available quantitative data. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced effects of this compound and other endothelin receptor antagonists on cellular signaling. A deeper comprehension of these mechanisms will be instrumental in optimizing the therapeutic applications of this class of drugs and in the development of novel targeted therapies.
References
Foundational Studies on Tezosentan's Vasodilatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational studies that have elucidated the vasodilatory properties of Tezosentan, a dual endothelin (ET) receptor antagonist. This compound was developed for its potential therapeutic applications in conditions characterized by excessive vasoconstriction, such as acute heart failure. This document details the core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines the experimental protocols used in these seminal investigations, and provides visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Dual Endothelin Receptor Antagonism
This compound exerts its vasodilatory effects by acting as a competitive antagonist at both endothelin receptor subtypes, ET-A and ET-B[1]. Endothelin-1 (ET-1) is one of the most potent endogenous vasoconstrictors known and its levels are often elevated in cardiovascular diseases[2]. By blocking the binding of ET-1 to its receptors on vascular smooth muscle cells, this compound inhibits the downstream signaling cascades that lead to vasoconstriction, thereby promoting vasodilation and improving blood flow[1][2].
Signaling Pathway of Endothelin-1 and Inhibition by this compound
The binding of ET-1 to its G protein-coupled receptors (GPCRs), ET-A and ET-B, on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction. This compound, by competitively binding to these receptors, prevents the initiation of this cascade.
Quantitative Data on Vasodilatory and Hemodynamic Effects
The vasodilatory properties of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings from this research.
Table 1: Preclinical Receptor Binding Affinity and Functional Antagonism of this compound
| Parameter | Receptor | Species/System | Value | Reference |
| Inhibitory Potency (Ki) | ET-A | CHO Cells | 0.3 nM | [3] |
| ET-A | Baculovirus-infected insect cell membranes | 18 nM | ||
| ET-B | Various | 10-21 nM | ||
| Functional Antagonism (pA2) | ET-A | Isolated Rat Aorta | 9.5 | |
| ET-B | Rat Trachea | 7.7 |
Table 2: Hemodynamic Effects of this compound in Animal Models
| Animal Model | This compound Dose | Change in Mean Arterial Pressure (MAP) | Other Notable Effects | Reference |
| Spontaneously Hypertensive Rats | i.v. injection | Decrease | Acute hemodynamic effects | |
| Pithed Rats | 1 mg/kg i.v. | - | Inhibited pressor effect of big ET-1 by 50-80% | |
| Rats with Myoglobinuric Nephropathy | 10 mg/kg i.v. bolus | - | Prevented acute renal failure | |
| Rats with Hepatic Ischemia-Reperfusion Injury | 15 mg/kg i.v. | - | Improved sinusoidal hemodynamics |
Table 3: Hemodynamic Effects of this compound in Patients with Heart Failure
| Study Population | This compound Infusion Rate | Change in Cardiac Index (CI) | Change in Pulmonary Capillary Wedge Pressure (PCWP) | Change in Systemic Vascular Resistance (SVR) | Reference |
| NYHA Class III-IV | 5, 20, 50, 100 mg/h (6h) | +24.4% to +49.9% (dose-dependent) | Dose-dependent reduction | Dose-dependent reduction | |
| Advanced Heart Failure | 5, 20, 50, 100 mg/h (4h, ascending) | Significant increase (treatment difference of 0.59 L/min/m²) | Decrease (not statistically significant) | Significant decrease |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the foundational studies of this compound.
Endothelin Receptor Binding Assays
These assays were performed to determine the affinity of this compound for ET-A and ET-B receptors.
Methodology:
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells or other tissues expressing ET-A or ET-B receptors were isolated and prepared.
-
Radioligand: 125I-labeled ET-1 was used as the radioligand to detect binding to the receptors. For selective ET-B receptor binding, 125I-labeled ET-3 or 125I-labeled sarafotoxin S6c were utilized.
-
Incubation: The cell membranes were incubated with the radioligand in the presence of varying concentrations of this compound or a vehicle control.
-
Separation: The reaction was terminated, and the bound radioligand was separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Detection and Analysis: The radioactivity of the filters, representing the amount of bound radioligand, was measured using a gamma counter. The data was then analyzed to calculate the inhibitory constant (Ki) of this compound, which is a measure of its binding affinity.
Isolated Rat Aorta Contraction Assay
This ex vivo functional assay was used to assess the ability of this compound to inhibit ET-1-induced vasoconstriction.
References
Methodological & Application
Application Notes and Protocols for Tezosentan in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Tezosentan solutions for in vitro experiments, along with a summary of its physicochemical properties and its mechanism of action.
This compound is a potent, dual endothelin receptor antagonist with a higher affinity for the endothelin A (ETA) receptor than the endothelin B (ETB) receptor.[1][2] It is a valuable tool for in vitro studies investigating the role of the endothelin system in various physiological and pathological processes.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.
| Property | Data |
| Molecular Weight | 605.63 g/mol |
| Appearance | Off-white to gray solid |
| Solubility | DMSO: 50 mg/mL (82.56 mM) (ultrasonication may be required)[3] Water: High water solubility[2] |
| Storage (Solid) | 4°C, sealed from moisture and light[3] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| In Vitro Activity | ETA Receptor Binding (Ki): 0.3 nM (CHO cells), 18 nM (insect cells) ETB Receptor Binding (Ki): 10-21 nM pA2 (ETA): 9.5 (rat aorta) pA2 (ETB): 7.7 (rat trachea) |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for water-insoluble compounds in in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.056 mg of this compound (Molecular Weight = 605.63 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound. For a 10 mM solution, if you weighed 6.056 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store Properly: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the this compound stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and micropipettes with sterile tips
-
Sterile conical tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. Published studies have used concentrations in the nanomolar to low micromolar range. For example, a concentration of 10 nM has been used in cultured human aortic valve tissue.
-
Calculate Dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your experimental volume. For example, to prepare 10 mL of a 10 µM working solution, you would add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
Perform Serial Dilutions (if necessary): For very low final concentrations (e.g., in the nanomolar range), it is recommended to perform one or more serial dilutions to ensure accuracy.
-
Prepare Working Solution: Add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium.
-
Mix Thoroughly: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Vehicle Control: It is critical to prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples. This will account for any effects of the solvent on the cells. The final DMSO concentration should ideally be kept below 0.5% (v/v) to minimize cytotoxicity.
-
Immediate Use: Use the freshly prepared working solution immediately for your in vitro experiment.
Visualizing Experimental Design and Mechanism of Action
To aid in the conceptualization of experimental workflows and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for preparing this compound solutions.
Caption: this compound blocks Endothelin-1 signaling.
References
Application Notes and Protocols for Testing Tezosentan Efficacy in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of cell culture assays to evaluate the efficacy of Tezosentan, a dual endothelin receptor antagonist. The included methodologies are designed to assess the compound's impact on key cellular processes regulated by the endothelin system, including cell viability, intracellular signaling, and vasoconstriction.
Introduction to this compound
This compound is a potent and specific antagonist of both endothelin receptor subtype A (ETA) and subtype B (ETB).[1] Endothelin-1 (ET-1), a powerful vasoconstrictor peptide, exerts its effects by binding to these receptors on various cell types, notably vascular smooth muscle cells and endothelial cells.[2] By blocking these interactions, this compound is expected to inhibit ET-1-induced vasoconstriction, cell proliferation, and other downstream signaling events. The assays described herein provide a robust in vitro framework for characterizing the pharmacological activity of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound's activity from in vitro studies.
| Parameter | Receptor | Value | Cell/Tissue Type | Reference |
| pA₂ | ETA | 9.5 | Isolated rat aorta | [3] |
| ETB | 7.7 | Rat trachea | [3] | |
| Kᵢ (nM) | ETA | 0.3 | CHO cells | [4] |
| ETA | 18 | Baculovirus-infected insect cell membranes | ||
| ETB | 10 - 21 | Various |
Endothelin Signaling Pathway
Endothelin-1 binding to its G protein-coupled receptors (GPCRs), ETA and ETB, initiates a cascade of intracellular signaling events. The diagram below illustrates the major pathways involved.
Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Efficacy Testing
The following diagram outlines a typical workflow for assessing the efficacy of this compound in cell culture.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is designed to assess the effect of this compound on the viability of cells, particularly in the context of ET-1-induced proliferation.
Materials:
-
Target cells (e.g., vascular smooth muscle cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Endothelin-1 (ET-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate for 1-2 hours.
-
ET-1 Stimulation: Add ET-1 to the wells at a final concentration known to induce proliferation in the chosen cell line (e.g., 10-100 nM). Include a control group with no ET-1 stimulation.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (ET-1 stimulated, no this compound) and plot a dose-response curve to determine the IC₅₀ value of this compound.
Intracellular Calcium Mobilization Assay (Fura-2 AM)
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM. This assay is crucial for determining this compound's ability to block ET-1-induced calcium release, a key event in vasoconstriction.
Materials:
-
Target cells (e.g., vascular smooth muscle cells or CHO cells expressing endothelin receptors)
-
Black, clear-bottom 96-well plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
Endothelin-1 (ET-1)
-
Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Fura-2 AM Loading: Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. Remove the culture medium from the cells, wash once with HBSS, and then add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular Fura-2 AM. Add 100 µL of HBSS to each well.
-
This compound Pre-treatment: Add this compound at desired concentrations to the wells and incubate for 10-20 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
ET-1 Stimulation: Inject ET-1 into the wells to achieve the desired final concentration and immediately begin recording the fluorescence ratio over time.
-
Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Compare the peak fluorescence ratio in this compound-treated cells to that of the control (ET-1 stimulated, no this compound) to determine the inhibitory effect of this compound.
In Vitro Vasoconstriction Assay (Aortic Ring Assay)
This ex vivo assay provides a functional measure of this compound's ability to inhibit ET-1-induced vasoconstriction in an intact tissue preparation.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat)
-
Krebs-Henseleit solution
-
Organ bath system with force transducers
-
Endothelin-1 (ET-1)
-
This compound stock solution
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Aortic Ring Preparation: Euthanize the animal and carefully excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution. Clean the aorta of adherent connective and fatty tissue and cut it into 2-3 mm wide rings.
-
Mounting: Mount the aortic rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed support and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, replacing the buffer every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (KCl) to ensure tissue viability. Wash the rings and allow them to return to baseline tension.
-
This compound Incubation: Add this compound at various concentrations to the organ baths and incubate for 20-30 minutes. Include a vehicle control.
-
ET-1-induced Contraction: Generate a cumulative concentration-response curve for ET-1 by adding increasing concentrations of ET-1 to the baths and recording the contractile force.
-
Data Analysis: Compare the ET-1 concentration-response curves in the presence and absence of this compound. A rightward shift in the curve in the presence of this compound indicates competitive antagonism. Calculate the pA₂ value to quantify the potency of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Tezosentan in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tezosentan is a parenteral endothelin receptor antagonist that has been investigated for the treatment of acute heart failure.[1][2] Accurate measurement of this compound concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for the quantitative analysis of this compound in human plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][3]
Principle
This method utilizes reversed-phase high-performance liquid chromatography (HPLC) for the separation of this compound from plasma matrix components, followed by detection using tandem mass spectrometry. The use of a stable isotope-labeled internal standard (IS) is recommended for accurate quantification, although not explicitly detailed in the provided search results. The method described here is based on published literature and provides a robust and sensitive approach for this compound bioanalysis.[1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., stable isotope-labeled this compound)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
-
Drug-free human plasma for calibration standards and quality controls
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
Calibration Standards (CS): Prepare a series of working standard solutions by serially diluting the this compound stock solution with a suitable solvent mixture. Spike these working solutions into drug-free human plasma to obtain final concentrations for the calibration curve. A suggested linear range is 1 to 512 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free human plasma from a separate weighing of the this compound reference standard.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquot 0.5 mL of plasma sample, calibration standard, or quality control into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Add a suitable organic extraction solvent (e.g., a mixture of n-hexane, ethyl acetate, and isoamyl alcohol).
-
Vortex the mixture for a specified time (e.g., 2 minutes) to ensure thorough mixing.
-
Centrifuge the samples to separate the organic and aqueous layers (e.g., at 1500 rpm for 1 minute).
-
Transfer the organic supernatant to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 45°C).
-
Reconstitute the residue in a specific volume of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography system capable of delivering a stable and reproducible gradient.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 column |
| Mobile Phase | Gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) |
| Flow Rate | Typical flow rates for analytical LC-MS are in the range of 0.2 - 0.6 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | Maintained at a constant temperature (e.g., 40°C) |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative depending on the analyte |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | Specific m/z for this compound and IS |
| Product Ion (Q2) | Specific m/z for this compound and IS |
| Collision Energy | Optimized for the fragmentation of this compound and IS |
| Source Temperature | Optimized for the specific instrument |
Data Presentation
The following tables summarize the quantitative data for the validated method for this compound analysis in human plasma.
Table 3: Method Validation Parameters
| Parameter | Result | Reference |
| Linear Range | 1 - 512 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | |
| Alternative LLOQ | 2.5 ng/mL | |
| Extraction Recovery | ≥ 88.2% | |
| Intra-assay Coefficient of Variation (CV) | < 10% | |
| Inter-assay Coefficient of Variation (CV) | < 10% | |
| Alternative Inter-assay CV | < 12.7% |
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Half-life (Initial Phase) | ~0.10 hours (6 minutes) | |
| Half-life (Terminal Phase) | ~3.2 hours | |
| Time to Reach Steady State | Within the first hour of infusion |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps involved in the bioanalytical method for the quantification of this compound in plasma samples.
Caption: Workflow for this compound quantification in plasma.
Logical Relationship of Method Validation
The following diagram outlines the key components of the bioanalytical method validation process.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Determination of this compound, a parenteral endothelin receptor antagonist, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Tezosentan Administration in Ex Vivo Lung Perfusion (EVLP) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ex Vivo Lung Perfusion (EVLP) is a sophisticated technique that allows for the assessment and reconditioning of donor lungs outside of the body prior to transplantation. This platform provides a unique opportunity for the targeted administration of therapeutic agents to improve organ function. Tezosentan, a dual endothelin receptor antagonist, has emerged as a promising candidate for use in EVLP. The endothelin system, particularly the potent vasoconstrictor endothelin-1 (ET-1), is often upregulated in brain-dead organ donors, contributing to inflammation and lung injury.[1][2] By blocking both ET-A and ET-B receptors, this compound can counteract these detrimental effects, leading to improved pulmonary hemodynamics and gas exchange.[1][2]
These application notes provide a comprehensive overview of the use of this compound in EVLP studies, summarizing key quantitative data and providing detailed experimental protocols based on published research.
Mechanism of Action of this compound
This compound is a competitive antagonist of both endothelin-A (ET-A) and endothelin-B (ET-B) receptors. The binding of ET-1 to these receptors on smooth muscle cells leads to vasoconstriction. By blocking these receptors, this compound promotes vasodilation, thereby improving blood flow and reducing vascular resistance within the lungs. This action is particularly beneficial in the context of donor lungs, which are often subject to vasoconstriction and endothelial dysfunction.
Caption: this compound blocks ET-A and ET-B receptors, inhibiting vasoconstriction.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound administration, providing a reference for experimental design.
Table 1: this compound Dosage in Preclinical Studies
| Species | Model | This compound Dosage | Route of Administration | Reference |
| Ovine | Ex Vivo Lung Perfusion (EVLP) | 100 mg/L in EVLP priming solution | Perfusate | [2] |
| Ovine | Endotoxemia | 3 mg/kg bolus followed by 1 mg/kg/hr infusion | Intravenous | N/A |
| Rat | Aortic Ischemia-Reperfusion | 10 mg/kg bolus followed by 1 mg/kg/hr infusion | Intravenous | |
| Rat | Cecum Ligation and Puncture | 30 mg/kg in perfusate | Perfusate |
Table 2: Composition of STEEN Solution™ for EVLP
| Component | Concentration | Purpose |
| Human Serum Albumin | 70 g/L | Provides normal oncotic pressure, preventing edema |
| Dextran 40 | 5 g/L | Coats and protects the endothelium |
| Electrolytes | Extracellular composition (low K+) | Maintains physiological balance |
Table 3: Key Physiological Parameters in Ovine EVLP with this compound
| Parameter | Control Group (EVLP only) | This compound Group (EVLP + this compound) | P-value |
| Partial Pressure of Oxygen (PaO2) | Lower | Significantly Elevated | P = 0.02 |
| Partial Pressure of Carbon Dioxide (PaCO2) | Higher | Significantly Reduced | P = 0.03 |
| Wet-to-Dry Weight Ratio | Higher | Non-significant Reduction | P = 0.09 |
| IL-6 and IL-8 Levels in Perfusate | No significant difference | No significant difference | N/A |
Experimental Protocols
This section provides a detailed protocol for the administration of this compound in an ovine EVLP model, based on the methodology described by Boon et al. (2020).
EVLP Circuit Preparation
-
Prime the Circuit: Prime the EVLP circuit (e.g., Vivoline LS1 system) with 1.5 L of STEEN Solution™.
-
Additives: To the priming solution, add:
-
Methylprednisolone (e.g., 500 mg)
-
Heparin (e.g., 10,000 IU)
-
Broad-spectrum antibiotics (e.g., Meropenem)
-
-
This compound Administration: For the treatment group, add this compound to the priming solution to achieve a final concentration of 100 mg/L.
-
Warm the Perfusate: Warm the perfusate to 32°C.
Lung Preparation and Cannulation
-
Harvesting: Harvest the lungs from the donor animal following standard procedures.
-
Cannulation: Cannulate the pulmonary artery and the left atrium.
-
Connect to EVLP Circuit: Connect the cannulated lungs to the EVLP circuit.
Ex Vivo Lung Perfusion Protocol
-
Initiate Perfusion: Start the perfusion at a low flow rate and gradually increase to the target flow, maintaining a low pulmonary artery pressure.
-
Ventilation: Once the lung temperature reaches 32°C, initiate protective mechanical ventilation.
-
Tidal Volume: 7 mL/kg of donor's predicted body weight
-
Respiratory Rate: 7 breaths/min
-
Positive End-Expiratory Pressure (PEEP): 5 cmH2O
-
Fraction of Inspired Oxygen (FiO2): 0.21
-
-
Monitoring: Continuously monitor the following parameters for the duration of the EVLP (e.g., 6 hours):
-
Pulmonary artery pressure
-
Left atrial pressure
-
Pulmonary vascular resistance
-
Lung compliance
-
Perfusate gas analysis (PaO2, PaCO2)
-
-
Sampling: Collect perfusate and lung tissue samples at baseline and at regular intervals for biomarker analysis (e.g., cytokines, total protein) and histological assessment.
Data Analysis
-
Physiological Data: Compare the physiological parameters between the control and this compound-treated groups over the course of the EVLP.
-
Biomarker Analysis: Analyze the concentrations of inflammatory markers and other relevant biomarkers in the perfusate.
-
Histology: Perform histological analysis of lung tissue to assess for injury.
-
Wet-to-Dry Ratio: Determine the wet-to-dry weight ratio of lung tissue as a measure of pulmonary edema.
Caption: Experimental workflow for this compound administration in EVLP.
Conclusion
The administration of this compound during EVLP presents a promising strategy to improve the function of donor lungs. The provided data and protocols offer a foundation for researchers to design and execute studies aimed at further elucidating the benefits of this therapeutic approach. Future research should focus on optimizing the dosage and timing of this compound administration and exploring its long-term effects on post-transplant outcomes.
References
Application Notes and Protocols for Evaluating Tezosentan's Impact on Cardiac Index
Introduction
Tezosentan is an intravenous dual endothelin (ET) receptor antagonist that exhibits high affinity for both ET-A and ET-B receptors.[1][2] Endothelin-1 (ET-1), a potent vasoconstrictor, is often elevated in patients with congestive heart failure, correlating with the severity of the disease.[3][4] By blocking the effects of ET-1, this compound induces vasodilation, leading to a reduction in systemic and pulmonary vascular resistance.[3] This mechanism of action translates into a significant and dose-dependent improvement in cardiac index (CI), a key measure of cardiac performance that relates cardiac output to body surface area. These application notes provide detailed protocols for the principal techniques used to evaluate and quantify the hemodynamic effects of this compound, with a specific focus on its impact on the cardiac index.
Mechanism of Action: Endothelin Receptor Antagonism
This compound competitively inhibits the binding of ET-1 to both ET-A and ET-B receptors on vascular smooth muscle cells. The activation of these receptors by ET-1 initiates a signaling cascade that results in vasoconstriction. By blocking this interaction, this compound prevents this downstream signaling, leading to vasodilation, reduced vascular resistance, and consequently, an increase in cardiac output and cardiac index.
References
Troubleshooting & Optimization
Tezosentan Solubility and Stability: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tezosentan. Below you will find information on its solubility, stability in various buffer systems, and recommended experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
Q2: I am observing precipitation of this compound in my buffer. What could be the cause?
A2: Precipitation of this compound can occur due to several factors:
-
pH of the buffer: The solubility of ionizable compounds like this compound is often pH-dependent. If the buffer pH is near the compound's pKa, its solubility can decrease significantly.
-
Buffer composition: Certain buffer salts can interact with the drug molecule, leading to the formation of less soluble complexes.
-
Concentration: You may be exceeding the solubility limit of this compound in your specific experimental conditions.
-
Temperature: A decrease in temperature can lead to a reduction in solubility.
-
Improper dissolution: The compound may not have been fully dissolved initially.
Q3: How stable is this compound in solution?
A3: this compound is reported to be stable in solution at physiologic pH.[3] However, like many pharmaceutical compounds, its stability can be affected by pH, temperature, and light exposure. Stability studies are crucial to determine the degradation kinetics and potential degradation products under your specific experimental conditions. Following infusion, this compound exhibits a biphasic elimination profile with a rapid initial phase (half-life of approximately 6 minutes) and a slower terminal phase (half-life of about 3 hours).
Q4: What are the optimal storage conditions for this compound solutions?
A4: To ensure stability, it is recommended to store this compound solutions protected from light. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C is a common practice to prevent degradation from repeated freeze-thaw cycles. One source suggests that stock solutions can be stored at -80°C for 6 months or at -20°C for 1 month in sealed containers, away from moisture and light.
Troubleshooting Guide
This guide addresses common issues encountered during the handling of this compound in laboratory settings.
Issue 1: Difficulty Dissolving this compound
-
Problem: this compound powder is not dissolving completely in the chosen buffer.
-
Possible Causes & Solutions:
-
Inadequate Mixing: Ensure vigorous mixing using a vortex mixer or sonication to aid dissolution.
-
Low Solubility in the Chosen Buffer:
-
Try adjusting the pH of the buffer. Since this compound is a dual endothelin receptor antagonist, its structure contains both acidic and basic moieties, making its solubility pH-dependent.
-
Consider using a small amount of a co-solvent like DMSO or ethanol to initially dissolve the compound before adding it to the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.
-
-
Incorrect Weighing: Verify the weight of the this compound powder and the volume of the solvent to ensure the target concentration is not exceeding its solubility limit.
-
Issue 2: Cloudiness or Precipitation in this compound Solution Over Time
-
Problem: A previously clear solution of this compound becomes cloudy or shows signs of precipitation upon storage or during an experiment.
-
Possible Causes & Solutions:
-
Change in Temperature: A decrease in temperature can cause the compound to precipitate out of solution. If the experiment allows, try gently warming the solution.
-
pH Shift: The pH of the buffer may have changed over time, affecting the solubility of this compound. Verify the pH of your solution.
-
Degradation: The precipitate could be a less soluble degradation product. This indicates instability of this compound under your storage or experimental conditions. It is crucial to perform stability studies to understand the degradation profile.
-
Interaction with Container: this compound might be adsorbing to the surface of the storage container. Using low-protein-binding tubes or silanized glassware can mitigate this issue.
-
Quantitative Data Summary
Due to the limited availability of specific public data on this compound's solubility and stability in various buffers, the following tables provide a template for researchers to document their own findings based on the provided experimental protocols.
Table 1: this compound Solubility in Various Buffers
| Buffer System | pH | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | Data to be determined | |
| Citrate Buffer | 4.5 | 25 | Data to be determined | |
| Tris Buffer | 8.0 | 25 | Data to be determined | |
| User-defined buffer | X.X | XX | Data to be determined |
Table 2: this compound Stability in Solution (Example Data)
| Buffer System | pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| PBS | 7.4 | 4 | 100 | Data to be determined | Data to be determined |
| PBS | 7.4 | 25 | 100 | Data to be determined | Data to be determined |
| Citrate Buffer | 4.5 | 25 | 100 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a specific buffer.
Materials:
-
This compound powder
-
Buffer of choice (e.g., PBS, Citrate buffer)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
Procedure:
-
Prepare the desired buffer and adjust the pH accurately.
-
Add an excess amount of this compound powder to a vial containing a known volume of the buffer (e.g., 1-2 mL). Ensure there is undissolved solid material at the bottom of the vial.
-
Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculate the solubility of this compound in the tested buffer based on the measured concentration and the dilution factor.
Protocol 2: Assessment of this compound Stability in Solution
This protocol describes a method to evaluate the stability of this compound in a buffer over time.
Materials:
-
Stock solution of this compound of known concentration
-
Buffer of choice
-
Temperature-controlled incubator or water bath
-
Light-protective storage containers (e.g., amber vials)
-
HPLC system with a suitable column and detector.
Procedure:
-
Prepare a solution of this compound in the desired buffer at a known concentration.
-
Aliquot the solution into several light-protected vials.
-
Store the vials under different conditions to be tested (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).
-
At predetermined time points (e.g., 0, 4, 8, 24, 48 hours, and weekly), withdraw an aliquot from a vial for each condition.
-
Analyze the samples immediately by a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from its potential degradation products.
-
Quantify the peak area of the intact this compound and any degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
Visualizations
Signaling Pathway
This compound is an antagonist of both Endothelin-A (ETA) and Endothelin-B (ETB) receptors, which are G-protein coupled receptors (GPCRs). The binding of the endogenous ligand, endothelin-1 (ET-1), to these receptors triggers a cascade of intracellular signaling events. This compound blocks these downstream effects by preventing ET-1 from binding to its receptors.
References
- 1. Pharmacology of this compound, new endothelin receptor antagonist designed for parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of this compound, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tezosentan Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tezosentan in animal models. The primary focus is on optimizing dosage to mitigate the common side effect of hypotension.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, water-soluble, dual endothelin (ET) receptor antagonist.[1] It competitively blocks both ET-A and ET-B receptors, preventing the binding of endothelin-1 (ET-1), a powerful vasoconstrictor.[1][2] By inhibiting ET-1-mediated vasoconstriction, this compound leads to vasodilation, which is the intended therapeutic effect in conditions like heart failure and pulmonary hypertension, but can also cause hypotension.[3]
Q2: Why is hypotension a common side effect of this compound?
A2: this compound's mechanism of action involves blocking endothelin receptors that mediate vasoconstriction. This leads to a relaxation of blood vessels (vasodilation), which in turn can cause a drop in blood pressure.[3] This effect is dose-dependent.
Q3: What are the typical dose ranges for this compound in rat models?
A3: Doses in rat models have varied depending on the specific application. For instance, in studies of hepatic ischemia-reperfusion injury, intravenous doses of 10 mg/kg and 15 mg/kg have been used. In a rat model of myocardial infarction, a 10 mg/kg intravenous bolus was administered. A dose-response evaluation in rats with experimental pulmonary hypertension has been conducted with doses ranging from 0.5 to 20 mg/kg. It is crucial to perform a dose-finding study in your specific experimental model to determine the optimal dose that balances efficacy with minimal hypotensive effects.
Q4: How quickly does this compound act and how long do its effects last in rats?
A4: this compound is designed for parenteral (intravenous) use and has a rapid onset of action. In rats, it has an apparent elimination half-life of approximately 2 hours.
Troubleshooting Guide: Managing Hypotension
Problem: Significant drop in mean arterial pressure (MAP) after this compound administration.
Possible Causes and Solutions:
-
Dosage is too high: The most common reason for excessive hypotension is a high dose of this compound.
-
Solution: Start with a lower dose and perform a dose-titration study to find the optimal therapeutic window for your model. A study in conscious normotensive rats showed that a 10 mg/kg bolus injection of this compound resulted in a modest 8 mmHg decrease in mean arterial blood pressure.
-
-
Rapid infusion rate: A fast infusion rate can lead to a rapid peak in plasma concentration and a more pronounced hypotensive effect.
-
Solution: Administer this compound as a slower intravenous infusion rather than a rapid bolus. This can help to achieve a more stable plasma concentration and a more controlled hemodynamic response.
-
-
Animal model sensitivity: Different animal strains or disease models may exhibit varying sensitivity to the vasodilatory effects of this compound.
-
Solution: Carefully monitor cardiovascular parameters in a small pilot group of animals to assess their response before proceeding with larger cohorts.
-
-
Anesthesia interactions: Certain anesthetics can have cardiovascular depressant effects that may be exacerbated by this compound.
-
Solution: Choose an anesthetic regimen with minimal cardiovascular impact. If possible, conduct experiments in conscious, instrumented animals to avoid the confounding effects of anesthesia.
-
Data on this compound Dosage and Cardiovascular Effects in Animal Models
The following tables summarize quantitative data from various studies on the effects of this compound in different animal models.
Table 1: this compound Dosage and Hemodynamic Effects in Rats
| Rat Model | This compound Dose | Route of Administration | Key Hemodynamic Findings | Reference |
| Conscious Normotensive | 10 mg/kg (bolus) | Intravenous | Mean arterial blood pressure decreased by 8 mmHg. | |
| Myocardial Infarction | 10 mg/kg (bolus) | Intravenous | Slightly reduced mean arterial pressure. | |
| Experimental Pulmonary Hypertension | 0.5 - 20 mg/kg | Not specified | Dose-response evaluation performed. | |
| Hepatic Ischemia-Reperfusion Injury | 10 mg/kg or 15 mg/kg | Intravenous | Not specified | |
| TNF-alpha Treated | 1, 3, or 10 mg/kg | Not specified | This compound alone had no effect on hemodynamics. |
Table 2: this compound Dosage and Hemodynamic Effects in Other Animal Models
| Animal Model | This compound Dose | Route of Administration | Key Hemodynamic Findings | Reference |
| Neonatal Piglets | 1 mg/kg/h | Infusion | Mean arterial pressure decreased from 94 +/- 7 mmHg to 62 +/- 4 mmHg. | |
| Dogs | Not specified | Not specified | Did not change blood pressure. |
Experimental Protocols
Protocol 1: Intravenous Bolus Administration of this compound in Rats
Objective: To administer a single intravenous bolus of this compound and monitor its acute effect on blood pressure.
Materials:
-
This compound solution (dissolved in a suitable vehicle, e.g., sterile saline)
-
Anesthetized or conscious, restrained rat with a catheterized tail vein or other suitable vessel
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography for conscious rats or a pressure transducer connected to an arterial catheter for anesthetized rats)
-
Syringes and needles of appropriate size
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic protocol that minimizes cardiovascular depression. Alternatively, for conscious animal studies, ensure the rat is properly restrained.
-
If not already in place, cannulate the tail vein for drug administration and, for direct blood pressure measurement, the carotid or femoral artery.
-
-
Baseline Measurement:
-
Allow the animal to stabilize for at least 15-20 minutes after instrumentation.
-
Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a continuous period of 5-10 minutes to establish a stable baseline.
-
-
This compound Administration:
-
Prepare the desired dose of this compound in a syringe.
-
Administer the this compound solution as a single bolus injection into the tail vein over a period of 30-60 seconds.
-
-
Post-infusion Monitoring:
-
Continuously monitor and record MAP, SBP, DBP, and HR for at least 2 hours post-administration.
-
Pay close attention to the immediate drop in blood pressure and the time to nadir.
-
Observe the animal for any signs of distress.
-
Protocol 2: Continuous Intravenous Infusion of this compound in Rats
Objective: To maintain a steady-state plasma concentration of this compound and assess its sustained effect on blood pressure.
Materials:
-
This compound solution
-
Anesthetized or conscious, freely moving rat with a catheterized jugular vein
-
Infusion pump
-
Blood pressure monitoring system (telemetry or tethered system for conscious animals)
Procedure:
-
Animal Preparation:
-
Surgically implant a catheter into the jugular vein for infusion and, if required, an arterial catheter for blood pressure monitoring. Allow for a sufficient recovery period (typically 3-5 days).
-
-
Baseline Measurement:
-
Record baseline cardiovascular parameters for at least 24 hours prior to the start of the infusion to establish a diurnal rhythm and stable baseline.
-
-
This compound Infusion:
-
Prepare the this compound solution at the desired concentration.
-
Connect the venous catheter to the infusion pump.
-
Begin the continuous infusion of this compound at the predetermined rate.
-
-
Continuous Monitoring:
-
Continuously monitor and record MAP, SBP, DBP, and HR throughout the infusion period.
-
Analyze the data to determine the magnitude and stability of the blood pressure reduction.
-
Visualizations
Endothelin-1 Signaling Pathway and this compound's Mechanism of Action
References
Identifying and mitigating off-target effects of Tezosentan in vitro
Welcome to the Technical Support Center for researchers utilizing Tezosentan in in vitro studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and mitigating potential off-target effects of this dual endothelin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and competitive antagonist of both endothelin receptor subtype A (ETᴀ) and subtype B (ETʙ)[1]. By blocking the binding of endothelin-1 (ET-1), a powerful vasoconstrictor, this compound inhibits downstream signaling pathways that lead to vasoconstriction and cell proliferation[2].
Q2: What are the known on-target binding affinities of this compound?
This compound exhibits high affinity for both ETᴀ and ETʙ receptors, with Ki values in the nanomolar range. However, its affinity is greater for the ETᴀ receptor. See Table 1 for a summary of its binding affinities.
Q3: Has this compound been screened for off-target activities?
Yes, this compound has been evaluated for off-target binding. In a broad radioligand binding assay panel, this compound at a concentration of 1 µM showed no significant inhibitory activity on 27 different receptors. Weak inhibition (less than 20%) was observed for the H1 central, 5-hydroxytryptamine2A, and vasopressin V1 receptors[3]. This suggests a high degree of selectivity for its intended endothelin receptors.
Q4: Can this compound exhibit cytotoxicity in vitro?
While generally selective, some studies have reported that this compound can exhibit cytotoxic effects in certain cancer cell lines, such as A549 lung cancer cells, particularly when used in combination with other therapeutic agents[2]. It is recommended to perform cell viability assays to determine the cytotoxic potential of this compound in your specific in vitro model.
Q5: What are the downstream signaling pathways activated by endothelin receptors?
Endothelin receptors (ETᴀ and ETʙ) are G protein-coupled receptors (GPCRs). Upon activation by endothelin-1, they can couple to multiple G proteins, including Gαq/11 and Gαi. This activation initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC), respectively. These pathways are central to cellular processes like proliferation, survival, and vasoconstriction[4].
Data Presentation
Table 1: On-Target Binding Affinity of this compound
| Receptor Subtype | Ligand | Cell/Tissue Source | Assay Type | Ki (nM) | pA₂ |
| ETᴀ | [¹²⁵I]-ET-1 | CHO cells | Radioligand Binding | 0.3 | 9.5 |
| ETᴀ | [¹²⁵I]-ET-1 | Baculovirus-infected insect cells | Radioligand Binding | 18 | |
| ETʙ | [¹²⁵I]-ET-1, [¹²⁵I]-ET-3, or [¹²⁵I]-sarafotoxin S6c | Various cells and tissues | Radioligand Binding | 10 - 21 | 7.7 |
Table 2: Summary of this compound Selectivity and Potential Off-Target Effects
| Target Class | Specific Target/Assay | Concentration Tested | Result |
| GPCR Panel | 27 different receptors | 1 µM | No significant inhibitory activity |
| GPCR | H1 central receptor | 1 µM | < 20% inhibition |
| GPCR | 5-hydroxytryptamine2A receptor | 1 µM | < 20% inhibition |
| GPCR | Vasopressin V1 receptor | 1 µM | < 20% inhibition |
| Cell Viability | A549 lung cancer cells | Concentration-dependent | Cytotoxicity observed |
Experimental Protocols & Methodologies
Radioligand Binding Assay for ETᴀ and ETʙ Receptors
This protocol is adapted for a 96-well plate format to determine the binding affinity of this compound for endothelin receptors using [¹²⁵I]-ET-1.
Materials:
-
Cell membranes prepared from cells expressing ETᴀ or ETʙ receptors
-
[¹²⁵I]-ET-1 (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control: unlabeled ET-1 (1 µM)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid and counter
Procedure:
-
Plate Preparation: Pre-soak the filter plates with a blocking solution (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.
-
Assay Setup: In each well of a 96-well assay plate, add the following in order:
-
150 µL of cell membrane preparation (protein concentration to be optimized for each batch)
-
50 µL of this compound at various concentrations (for competition assay) or buffer (for total binding). For non-specific binding, add 50 µL of 1 µM unlabeled ET-1.
-
50 µL of [¹²⁵I]-ET-1 (concentration typically at or below the Kd).
-
-
Incubation: Incubate the plate at room temperature (or 37°C, to be optimized) for 60-120 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Transfer the contents of the assay plate to the pre-soaked filter plate and apply vacuum to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer.
-
Counting: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀, which can then be converted to a Ki value.
MTT Cell Viability/Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Culture medium
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells expressing ETᴀ or ETʙ receptors plated in a 96-well plate (black-walled, clear bottom)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
ET-1 (agonist)
-
This compound (antagonist)
-
Fluorescence plate reader with an injection module (e.g., FLIPR)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to grow to confluence.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading solution.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Injection: Inject a solution of ET-1 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.
-
Fluorescence Reading: Immediately after injection, continuously measure the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. To determine the inhibitory effect of this compound, plot the peak fluorescence response as a function of this compound concentration and calculate the IC₅₀ value.
Troubleshooting Guides
Issue 1: High Variability in Radioligand Binding Assay
-
Possible Cause: Inconsistent membrane preparation.
-
Solution: Ensure consistent homogenization and centrifugation steps. Perform a protein quantification assay (e.g., BCA) on each batch of membranes to ensure equal protein loading in the assay.
-
Possible Cause: High non-specific binding.
-
Solution: Optimize the concentration of the blocking agent (e.g., PEI, BSA). Reduce the concentration of the radioligand. Ensure that the washing steps are rapid and efficient with ice-cold buffer.
-
Possible Cause: Compound precipitation.
-
Solution: this compound is highly water-soluble, but if using other less soluble compounds, ensure they are fully dissolved in the assay buffer. The use of a small percentage of DMSO may be necessary, but its concentration should be kept consistent across all wells and below a level that affects receptor binding.
Issue 2: Inconsistent Results in MTT Assay
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell distribution.
-
Possible Cause: Interference of this compound with MTT reduction.
-
Solution: To rule out a direct chemical interaction, perform a cell-free control by incubating this compound with MTT and a reducing agent (like NADH) to see if it affects formazan formation.
-
Possible Cause: "Edge effect" in the 96-well plate.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier and minimize evaporation.
Issue 3: Low Signal or No Response in Calcium Mobilization Assay
-
Possible Cause: Poor dye loading.
-
Solution: Optimize the concentration of the fluorescent dye and the incubation time. Ensure that Pluronic F-127 is used to aid in dye solubilization and cell entry.
-
Possible Cause: Low receptor expression in cells.
-
Solution: Use a cell line known to express high levels of ETᴀ or ETʙ receptors. If using transiently transfected cells, verify the transfection efficiency.
-
Possible Cause: Agonist concentration is too high or too low.
-
Solution: Perform a dose-response curve for ET-1 to determine the optimal concentration (typically EC₅₀ to EC₈₀) for the antagonist inhibition assay.
Visualizations
Signaling Pathways
Caption: Endothelin Receptor Signaling Pathway and Point of this compound Inhibition.
Experimental Workflows
Caption: Workflow for Identifying and Mitigating Off-Target Effects of this compound.
References
Challenges in translating Tezosentan preclinical data to clinical outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual endothelin receptor antagonist, Tezosentan. The focus is on understanding the challenges encountered when translating promising preclinical data into successful clinical outcomes for acute heart failure.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an intravenous dual endothelin receptor antagonist, meaning it blocks both the endothelin-A (ET-A) and endothelin-B (ET-B) receptors.[1] Endothelin-1 (ET-1) is a potent vasoconstrictor, and by blocking its receptors, this compound was developed to induce vasodilation, thereby improving blood flow and reducing vascular resistance in conditions like acute heart failure.[2][3]
Q2: Why did this compound show promise in preclinical studies?
In various animal models of cardiovascular disease, including hypertension and heart failure, this compound demonstrated significant improvements in hemodynamic parameters.[1][4] Preclinical studies reported that this compound could increase cardiac output and renal blood flow while decreasing peripheral and pulmonary vascular pressures.
Q3: What were the key reasons for this compound's failure in major clinical trials?
Despite promising preclinical data and evidence of hemodynamic improvements in early clinical studies, large-scale clinical trials such as the RITZ (Randomized Intravenous this compound) and VERITAS (Value of Endothelin Receptor Inhibition with this compound in Acute Heart Failure Studies) programs failed to meet their primary endpoints. The principal challenges were:
-
Lack of improvement in clinical symptoms: this compound did not significantly improve dyspnea (shortness of breath), a primary symptom of acute heart failure, compared to placebo.
-
No reduction in morbidity or mortality: The drug did not reduce the rate of death or worsening heart failure.
-
Adverse effects: A notable side effect was hypotension (low blood pressure), which in some cases was symptomatic.
Q4: What is the "hemodynamic-clinical paradox" observed with this compound?
This paradox refers to the observation that while this compound could produce favorable changes in measured hemodynamic parameters (e.g., increased cardiac index, reduced pulmonary capillary wedge pressure), these improvements did not translate into patients feeling better or having better clinical outcomes. This highlights a significant challenge in drug development, where surrogate endpoints like hemodynamic measures do not always predict clinical benefit.
Troubleshooting Guides
Issue 1: Discrepancy between preclinical and clinical hemodynamic responses.
Potential Cause: Species-specific differences in endothelin receptor physiology and drug metabolism can lead to varied responses. Additionally, the complexity of human heart failure, with its diverse etiologies and comorbidities, is often not fully replicated in animal models.
Troubleshooting Steps:
-
Re-evaluate the animal model: Ensure the chosen animal model accurately reflects the specific pathophysiology of the human disease being targeted. For instance, a model of chronic heart failure may not be suitable for studying a drug intended for acute decompensation.
-
Dose-response analysis: Conduct thorough dose-escalation studies in both preclinical and early clinical phases to identify the optimal therapeutic window. In the RITZ-5 trial, it was suggested that the dose of this compound may have been too high, leading to adverse effects without additional benefit.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Develop robust PK/PD models to better predict human responses from preclinical data. This compound has a short half-life, which is a key pharmacokinetic property to consider in its effects.
Issue 2: Difficulty in translating improved hemodynamics to improved clinical symptoms.
Potential Cause: The physiological parameters being improved may not be the primary drivers of the patient's symptoms. For example, while reducing pulmonary capillary wedge pressure is a therapeutic goal, it may not, on its own, lead to a rapid improvement in the patient's subjective experience of dyspnea.
Troubleshooting Steps:
-
Refine clinical trial endpoints: Consider incorporating more patient-reported outcomes and functional assessments alongside traditional hemodynamic measurements. The VERITAS trials used a visual analog scale for dyspnea as a primary endpoint, but this did not show a benefit with this compound.
-
Patient population selection: Carefully define the patient population in clinical trials to target those most likely to benefit from the drug's specific mechanism of action. The RITZ-4 study, for instance, focused on patients with acute heart failure associated with acute coronary syndrome.
-
Investigate alternative mechanisms: Explore other potential biological effects of the drug beyond its primary hemodynamic actions that could influence clinical outcomes.
Data Presentation
Table 1: Comparison of this compound's Hemodynamic Effects in Preclinical vs. Clinical Studies
| Parameter | Preclinical Findings (Rat Models) | Clinical Findings (Human Trials) |
| Cardiac Index/Output | Increased cardiac output. | Dose-dependent increase in cardiac index (ranging from 24.4% to 49.9% vs. 3.0% with placebo in one study). |
| Systemic Vascular Resistance | Decreased blood pressure in spontaneously hypertensive rats. | Dose-dependently reduced systemic vascular resistance. A study reported a -32% decrease in Systemic Vascular Resistance Index (SVRi). |
| Pulmonary Vascular Resistance | Decreased pulmonary pressures. | Dose-dependently reduced pulmonary vascular resistance. |
| Blood Pressure | Decreased blood pressure. | A small decrease in mean arterial pressure (-9%) was observed in one study. However, symptomatic hypotension was an adverse event in some trials. |
| Heart Rate | No consistent effect reported. | No change in heart rate. |
Experimental Protocols
Protocol 1: Induction of Heart Failure in a Rat Model (Coronary Artery Ligation)
This protocol is a common method for inducing myocardial infarction and subsequent heart failure in rats, mimicking ischemic cardiomyopathy in humans.
-
Anesthesia: Anesthetize the rat using an appropriate method, such as intraperitoneal injection of ketamine (50–100 mg/kg) and xylazine (5–10 mg/kg).
-
Intubation and Ventilation: Intubate the rat and provide mechanical ventilation to maintain respiration during the surgical procedure.
-
Thoracotomy: Make a left lateral thoracotomy to expose the heart.
-
Ligation: Carefully ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching.
-
Closure: Close the chest cavity in layers and allow the animal to recover.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal for signs of distress. Heart failure typically develops over several weeks following the procedure.
Protocol 2: In Vivo Hemodynamic Assessment in Anesthetized Rats
This protocol outlines the general procedure for measuring cardiovascular parameters in a rat model.
-
Anesthesia: Anesthetize the rat as described in Protocol 1.
-
Catheterization: Insert catheters into the carotid artery for blood pressure measurement and the jugular vein for drug administration. For more detailed measurements, a catheter can be advanced into the left ventricle to measure pressure and contractility (dP/dt).
-
Hemodynamic Monitoring: Connect the catheters to pressure transducers and a data acquisition system to continuously record blood pressure, heart rate, and other parameters. Cardiac output can be measured using techniques like thermodilution.
-
Drug Administration: Administer this compound or a placebo intravenously via the jugular vein catheter.
-
Data Analysis: Analyze the recorded hemodynamic data to determine the effects of the treatment.
Mandatory Visualization
Caption: Endothelin-1 signaling pathway and the action of this compound.
References
- 1. Pharmacology of this compound, new endothelin receptor antagonist designed for parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and pharmacodynamics of this compound, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Tezosentan-induced headache and nausea in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering headaches and nausea in preclinical studies involving Tezosentan.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence or Severity of Headache-Related Behaviors
Symptoms in Animal Models:
-
Rodents: Increased grooming of the head and face, excessive scratching around the head and neck, rhythmic head-shaking, photophobia (light sensitivity), and periorbital mechanical allodynia (pain response to a normally non-painful touch around the eyes).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Dose-Related Effects | - Review the dose-response relationship for this compound in the specific animal model. Headache is a known dose-dependent side effect in humans.[1] - Consider reducing the dose to the lowest effective level for the primary endpoint of the study. - Conduct a dose-ranging study specifically to establish the threshold for headache-like behaviors. |
| Infusion Rate | - A rapid infusion rate may lead to higher peak plasma concentrations, potentially triggering adverse effects. - Consider slowing the infusion rate while maintaining the total dose. |
| Animal Model Sensitivity | - Certain strains or species of animals may be more susceptible to the vasoactive effects of this compound. - If possible, compare the incidence of headache-related behaviors in different rodent strains. |
| Off-Target Effects | - While this compound is a dual endothelin receptor antagonist, the balance of its effects on ETa and ETb receptors could contribute to headache.[2] - Co-administration of a selective ETa receptor antagonist (e.g., BQ-123) or an ETb receptor agonist could help elucidate the primary mediating receptor. |
| Experimental Stressors | - Environmental stressors can exacerbate pain responses. - Ensure proper acclimation of animals to the experimental setup and minimize handling stress. |
Experimental Workflow for Investigating Headache-Related Behaviors
Caption: Workflow for troubleshooting this compound-induced headache.
Issue 2: Observation of Nausea-Related Behaviors
Symptoms in Animal Models:
-
Rodents (Rats): Pica (consumption of non-nutritive substances like kaolin clay).[3][4]
-
Ferrets/Dogs: Retching and vomiting (emesis).[3]
-
Musk Shrews: Motion-induced emesis.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Species-Specific Sensitivity | - Rodents do not vomit, so pica is used as a surrogate marker for nausea. Ferrets and dogs have a vomit reflex and are considered more direct models for emesis. - Select the animal model most appropriate for the study's endpoints. |
| Dose- and Route-Dependent Effects | - Nausea is a reported side effect of this compound in humans. - Perform a dose-finding study to identify the threshold for nausea-related behaviors. - The route of administration may influence the onset and severity of nausea. |
| Gastrointestinal Effects | - Endothelin receptors are present in the gastrointestinal tract. - Consider assessing gastrointestinal motility to determine if it is affected by this compound. |
| Central Nervous System Effects | - The area postrema (chemoreceptor trigger zone) in the brainstem is involved in nausea and vomiting. - Investigate potential central mechanisms if peripheral causes are ruled out. |
Experimental Protocol: Pica Assay in Rats for Nausea Assessment
-
Acclimation: Individually house rats and acclimate them to the housing conditions and the presence of two food containers: one with standard chow and one with kaolin clay.
-
Baseline Measurement: For 2-3 days prior to the experiment, measure the daily consumption of both standard chow and kaolin clay to establish a baseline.
-
This compound Administration: Administer this compound at the desired dose and route.
-
Post-Dosing Measurement: Over the next 24-48 hours, measure the consumption of both chow and kaolin clay at regular intervals.
-
Data Analysis: A significant increase in kaolin consumption relative to baseline and the vehicle control group is indicative of pica, a nausea-like behavior.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound-induced headache?
A1: While the exact mechanism in preclinical models is not fully elucidated, it is likely related to this compound's action on endothelin receptors in the vasculature. Endothelin-1 (ET-1) is a potent vasoconstrictor, and its receptors (ETa and ETb) are involved in pain signaling and migraine pathophysiology. Blockade of these receptors by this compound can lead to vasodilation. This change in vascular tone, particularly in the cranial blood vessels, is a hypothesized trigger for headache. The ETa receptor is strongly implicated in pain induction.
Q2: Are there any established mitigation strategies for endothelin receptor antagonist-induced headache from other preclinical studies?
A2: Specific preclinical mitigation strategies for this compound are not well-documented. However, general approaches for drug-induced headache in preclinical models include dose reduction and modification of the administration rate. For endothelin receptor antagonists, investigating the specific roles of ETa and ETb receptors in headache may open avenues for more targeted mitigation strategies, such as co-administration of agents that modulate a specific receptor subtype.
Q3: Which animal model is best suited to study this compound-induced nausea?
A3: The choice of animal model depends on the specific research question.
-
For screening and initial assessment of nausea-like behavior: The pica model in rats is a well-established, non-invasive method.
-
For studying emesis (vomiting): Ferrets are considered the gold standard for emesis research due to their robust vomiting reflex. Dogs are also a suitable model.
-
For motion-sickness related nausea: The musk shrew is a relevant model.
Q4: How does this compound's pharmacokinetic profile relate to the onset of headache and nausea?
A4: this compound has a rapid onset of action and a relatively short half-life in several species, including rats (around 2 hours). In humans, plasma concentrations approach steady-state within the first 6 hours of infusion, with a rapid elimination phase (half-life of about 6 minutes) followed by a slower phase (half-life of about 3 hours). The onset of headache and nausea would be expected to correlate with the achievement of therapeutic plasma concentrations. The dose-dependent incidence of headache in humans suggests a relationship between plasma concentration and this adverse effect.
Signaling Pathway: Endothelin Receptor-Mediated Pain
Caption: ET-1 signaling in pain and the antagonistic action of this compound.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound, new endothelin receptor antagonist designed for parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to manage dose-dependent side effects of Tezosentan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the dose-dependent side effects of Tezosentan in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, water-soluble, intravenous dual endothelin (ET) receptor antagonist.[1][2] It competitively inhibits the binding of endothelin-1 (ET-1) to both ETA and ETB receptors.[1][2][3] By blocking these receptors, this compound prevents ET-1-mediated vasoconstriction, leading to vasodilation, and a reduction in systemic and pulmonary vascular resistance. This mechanism has been investigated for its therapeutic potential in conditions such as acute heart failure and pulmonary arterial hypertension.
Q2: What are the most common dose-dependent side effects observed with this compound administration in research settings?
The most frequently reported dose-dependent side effects in clinical and preclinical studies include:
-
Hypotension: A decrease in blood pressure is a direct consequence of this compound's vasodilatory effects.
-
Headache: This is a common, often dose-related, adverse event.
-
Nausea and Vomiting: These have been observed, particularly at higher doses.
-
Potential for Renal Impairment: In some studies, worsening renal function has been noted, especially at higher dosages.
Q3: How does this compound affect renal function?
The effect of this compound on renal function can be complex. While some studies suggest a protective effect on renal function after ischemic injury by decreasing serum creatinine and increasing glomerular filtration rate, others have reported a risk of worsening renal function, particularly in specific patient populations like those with type 2 hepatorenal syndrome or at higher doses in acute heart failure studies. Therefore, careful monitoring of renal function is crucial during experiments involving this compound.
Q4: Are there any known effects of this compound on liver function?
Studies in animal models suggest that this compound may have a protective effect on the liver in certain conditions, such as limiting liver injury in endotoxin-challenged cirrhotic rats by reducing neutrophil infiltration. Another study showed this compound reduced hepatic ischemia and reperfusion injury in rats. However, as with any investigational compound, monitoring liver function parameters is a recommended precautionary measure.
Troubleshooting Guides for Dose-Dependent Side Effects
Issue 1: Management of Hypotension
Symptoms: A significant drop in mean arterial pressure (MAP) below the established baseline for the experimental animal model.
Possible Cause: Excessive vasodilation due to high dosage of this compound.
Troubleshooting Steps:
-
Continuous Hemodynamic Monitoring: Implement continuous monitoring of blood pressure and heart rate throughout the experiment.
-
Dose Titration: Initiate experiments with a low dose of this compound and titrate upwards to the desired effective dose while closely monitoring the hemodynamic response.
-
Fluid Management: Ensure adequate hydration of the animal subject to support blood pressure. In case of a significant drop, intravenous fluid administration may be considered.
-
Dose Reduction or Discontinuation: If hypotension is severe or sustained, consider reducing the infusion rate or discontinuing this compound administration.
Experimental Protocol: Hemodynamic Monitoring
-
Animal Preparation: Anesthetize the animal according to the approved institutional protocol.
-
Catheterization: surgically place a catheter in the femoral or carotid artery for direct blood pressure monitoring.
-
Transducer Connection: Connect the catheter to a pressure transducer and a data acquisition system to continuously record arterial blood pressure.
-
Baseline Measurement: Record a stable baseline blood pressure for at least 30 minutes before this compound administration.
-
Data Analysis: Analyze the data to calculate mean arterial pressure (MAP) and heart rate.
Issue 2: Monitoring and Mitigating Renal Effects
Symptoms: Changes in urine output, or elevations in serum creatinine (SCr) and blood urea nitrogen (BUN).
Possible Cause: Altered renal hemodynamics due to this compound, particularly at higher doses.
Troubleshooting Steps:
-
Baseline Renal Function: Establish baseline renal function by measuring SCr, BUN, and urine output before this compound administration.
-
Regular Monitoring: Collect blood and urine samples at regular intervals during and after this compound infusion to monitor changes in renal parameters.
-
Dose Adjustment: If a significant deterioration in renal function is observed, consider reducing the this compound dose.
-
Hydration: Maintain adequate hydration of the animal subject to support renal perfusion.
Experimental Protocol: Assessment of Renal Function
-
Blood Sampling: Collect blood samples via a catheter or other appropriate method at baseline and predetermined time points.
-
Serum Analysis: Centrifuge the blood samples to separate serum and analyze for creatinine and BUN concentrations using standard laboratory methods.
-
Urine Collection: House the animal in a metabolic cage to allow for accurate collection and measurement of urine output.
-
Data Comparison: Compare post-treatment values to baseline to assess any changes in renal function.
Data Presentation
Table 1: Hemodynamic Effects of this compound in Patients with Heart Failure
| Dosage (mg/h) | Change in Cardiac Index (%) | Change in Pulmonary Capillary Wedge Pressure (mmHg) | Change in Systemic Vascular Resistance (%) |
| 5 | +24.4 | - | - |
| 20 | - | - | - |
| 50 | - | -3.9 | - |
| 100 | +49.9 | -3.9 | -32 |
| Placebo | +3.0 | - | - |
Data compiled from clinical trials in patients with heart failure.
Table 2: Reported Adverse Events with this compound
| Adverse Event | Incidence | Dose Relationship |
| Headache | 75-100% with this compound vs. 50% with placebo | Dose-dependent, more frequent at ≥100 mg/h |
| Asymptomatic Hypotension | More frequent with this compound than placebo | Dose-related |
| Worsening Renal Function | Observed in some studies | Dose-related |
| Nausea and Vomiting | More frequent with this compound than placebo | Dose-related |
Data compiled from studies in healthy subjects and patients.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for managing side effects.
References
Technical Support Center: Enhancing Reproducibility in Tezosentan Research
Welcome to the technical support center for Tezosentan, a valuable tool for researchers, scientists, and drug development professionals. This resource is designed to improve the experimental reproducibility of your studies by providing detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and curated quantitative data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of this compound in a research setting.
1. How should I prepare a stock solution of this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] It is recommended to prepare a stock solution of 50 mg/mL in DMSO, which may require sonication for complete dissolution. For in vivo studies, this compound's high water solubility allows for direct dissolution in physiological saline (0.9% NaCl).[2]
2. What are the recommended storage conditions for this compound stock solutions?
This compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
3. What is the stability of this compound in experimental conditions?
This compound is stable under various tested experimental conditions.[4] However, it is always good practice to prepare fresh dilutions from the stock solution for each experiment to ensure consistent results.
4. What are the known binding affinities of this compound for endothelin receptors?
This compound is a dual antagonist for both endothelin receptor A (ETA) and endothelin receptor B (ETB). Its binding affinity is higher for the ETA receptor. The inhibitory constants (pA2) are reported to be 9.5 for ETA and 7.7 for ETB receptors.[3]
Troubleshooting Guide
This guide provides solutions to common problems that may arise during this compound experiments, helping you to ensure the reliability and consistency of your results.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent in vitro results | Variability in cell culture conditions (cell passage number, confluency, serum batch). Inconsistent incubation times with this compound. Pipetting errors leading to inaccurate concentrations. | Standardize cell culture protocols. Use cells within a defined passage number range. Ensure consistent cell seeding density and confluence at the time of the experiment. Use a consistent source and batch of serum. Precisely control all incubation times. Use calibrated pipettes and proper pipetting techniques. |
| Precipitation of this compound in aqueous solutions | Exceeding the solubility limit of this compound in the chosen buffer. | While this compound has good water solubility, at very high concentrations or in certain buffers, precipitation can occur. If using a DMSO stock, ensure the final concentration of DMSO in the aqueous solution is low (typically <0.1%) to prevent precipitation. If direct dissolution in an aqueous buffer is problematic, consider preparing a more concentrated stock in saline and then diluting it further. |
| High background signal in binding assays | Inadequate washing steps. Non-specific binding of the radioligand to the filter plates or cell membranes. | Optimize the number and duration of washing steps to effectively remove unbound radioligand. Pre-treat filter plates with a blocking agent (e.g., polyethyleneimine) to reduce non-specific binding. Include a non-specific binding control (excess unlabeled ligand) in your assay to quantify and subtract background signal. |
| Unexpected off-target effects in cell-based assays | The cellular model may express other receptors with low-affinity binding to this compound. The observed effect may be downstream of endothelin receptor antagonism but independent of the intended pathway. | Characterize the expression of other potential target receptors in your cell line. Use a positive control (a known selective ETA or ETB antagonist) and a negative control (an inactive compound with similar chemical properties) to confirm the specificity of the observed effect. |
| Variability in animal model responses | Differences in animal strain, age, or sex. Inconsistent drug administration (e.g., injection site, infusion rate). Underlying health status of the animals. | Use a well-defined and consistent animal model (strain, age, sex). Standardize the route and technique of drug administration. Ensure all animals are healthy and acclimatized to the experimental conditions before starting the study. |
Below is a troubleshooting workflow to help systematically address experimental inconsistencies.
Experimental Protocols
To promote consistency across different laboratories, detailed methodologies for key experiments are provided below.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for ETA and ETB receptors.
Materials:
-
Cell membranes expressing human ETA or ETB receptors
-
[125I]-Endothelin-1 (ET-1)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., glass fiber filters)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound dilutions or vehicle (for total binding)
-
A saturating concentration of unlabeled ET-1 (for non-specific binding)
-
A fixed concentration of [125I]-ET-1
-
Cell membranes
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 and Ki values.
Protocol 2: In Vitro Functional Assay (Intracellular Calcium Mobilization)
This protocol measures the ability of this compound to inhibit ET-1-induced intracellular calcium mobilization in a cell-based assay.
Materials:
-
A suitable cell line endogenously or recombinantly expressing ETA or ETB receptors (e.g., CHO-K1 cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Endothelin-1 (ET-1)
-
This compound
-
A fluorescence plate reader with a fluid injection system
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to near confluency.
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions or vehicle to the respective wells and incubate for a specified pre-treatment time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of ET-1 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve for each well.
-
Plot the response against the logarithm of the this compound concentration and fit the data to a dose-response inhibition curve to determine the IC50.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Binding and Functional Activity of this compound
| Parameter | Receptor | Species | Cell/Tissue | Value | Reference |
| pA2 | ETA | Rat | Aorta | 9.5 | |
| pA2 | ETB | Rat | Trachea | 7.7 | |
| Ki (nM) | ETA | Human | Recombinant CHO cells | 0.3 | |
| Ki (nM) | ETA | Insect | Recombinant baculovirus-infected cells | 18 | |
| Ki (nM) | ETB | - | - | 10-21 |
Table 2: Hemodynamic Effects of this compound in a Congestive Heart Failure (CHF) Clinical Study
| Parameter | Placebo (Change from Baseline) | This compound 5 mg/h (Change from Baseline) | This compound 20 mg/h (Change from Baseline) | This compound 50 mg/h (Change from Baseline) | This compound 100 mg/h (Change from Baseline) |
| Cardiac Index (L/min/m2) | +3.0% | +26.9% | +24.4% | +30.9% | +49.9% |
| Systemic Vascular Resistance Index | - | -32% (dose-dependent) | -32% (dose-dependent) | -32% (dose-dependent) | -32% (dose-dependent) |
| Mean Arterial Pressure | - | -9% (dose-dependent) | -9% (dose-dependent) | -9% (dose-dependent) | -9% (dose-dependent) |
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pharmacokinetics and pharmacodynamics of this compound, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of this compound, a parenteral endothelin receptor antagonist, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Tezosentan in Chronic Heart Failure Models: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tezosentan in chronic heart failure (CHF) models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an intravenous dual endothelin receptor antagonist, meaning it blocks both endothelin-A (ET-A) and endothelin-B (ET-B) receptors.[1] Endothelin-1 (ET-1) is a potent vasoconstrictor, and by blocking its receptors, this compound was developed to induce vasodilation, reduce the workload on the heart, and improve blood flow in patients with heart failure.[1]
Q2: Why did this compound fail in clinical trials for acute heart failure despite promising initial hemodynamic effects?
While early studies showed that this compound could improve hemodynamic parameters such as cardiac index and pulmonary capillary wedge pressure, the large-scale VERITAS clinical trials did not demonstrate an improvement in clinical outcomes for patients with acute heart failure.[2][3][4] In these trials, this compound failed to improve dyspnea (shortness of breath) or reduce the incidence of death or worsening heart failure compared to placebo. The reasons for this discrepancy are thought to be complex and may involve the multifaceted role of the endothelin system in heart failure pathophysiology.
Q3: What are the known side effects of this compound observed in clinical trials?
The most frequently reported adverse events associated with this compound in clinical trials were dose-related and included headache, nausea, and hypotension.
Q4: Is this compound effective in all animal models of chronic heart failure?
No, the efficacy of this compound appears to be dependent on the specific pathophysiology of the heart failure model. For instance, one study in rats demonstrated that this compound showed myocardial protective effects in an ischemic cardiomyopathy model but not in non-ischemic models such as doxorubicin-induced cardiomyopathy or pressure-overload hypertrophy. This suggests that the role of the endothelin system may be more prominent in the pathophysiology of ischemic heart failure.
Troubleshooting Guide
Problem 1: Lack of significant hemodynamic improvement in a CHF animal model after this compound administration.
-
Possible Cause 1: Inappropriate animal model. As mentioned, this compound's effects can be model-dependent. If you are using a non-ischemic CHF model, the endothelin system may not be a primary driver of the pathology, and thus, its blockade may not produce significant hemodynamic changes.
-
Troubleshooting Tip: Consider using a post-myocardial infarction or other ischemic model of CHF to evaluate the efficacy of this compound.
-
-
Possible Cause 2: Incorrect dosage. The hemodynamic effects of this compound are dose-dependent. An insufficient dose may not elicit a measurable response. Conversely, excessively high doses have been associated with adverse effects like hypotension, which could confound results.
-
Troubleshooting Tip: Perform a dose-response study to determine the optimal dosage for your specific animal model and experimental setup.
-
-
Possible Cause 3: Timing of administration. The stage of chronic heart failure at which this compound is administered could influence its effects.
-
Troubleshooting Tip: Standardize the time point of drug administration relative to the induction of heart failure across all experimental animals.
-
Problem 2: High incidence of mortality or adverse events in the this compound-treated group.
-
Possible Cause 1: Hypotension. this compound is a vasodilator and can cause a drop in blood pressure. In animals with compromised cardiovascular function, this can lead to severe hypotension and increased mortality.
-
Troubleshooting Tip: Monitor blood pressure continuously during and after this compound infusion. Consider starting with a lower infusion rate and titrating upwards.
-
-
Possible Cause 2: Off-target effects or complex physiological response. The endothelin system has widespread physiological roles. Blocking both ET-A and ET-B receptors can lead to complex and sometimes counterintuitive effects. For instance, ET-B receptor blockade can interfere with the clearance of ET-1, potentially leading to an increase in circulating ET-1 levels.
-
Troubleshooting Tip: Measure plasma ET-1 levels to assess the pharmacological effect of this compound. Correlate these levels with the observed physiological responses.
-
Data Summary
Table 1: Hemodynamic Effects of this compound in Patients with Heart Failure (RITZ-2 Study)
| Parameter | Placebo (n=145) | This compound 50 mg/h (n=72) | This compound 100 mg/h (n=75) |
| Change in Cardiac Index (L/min/m²) at 6h | +0.06 | +0.38 | +0.37 |
| Change in PCWP (mmHg) at 6h | -1.9 | -5.8 | -5.8 |
| Change in Mean Pulmonary Artery Pressure (mmHg) at 6h | -1.9 | -5.4 | -5.2 |
| Change in Systemic Vascular Resistance (dyn·s/cm⁵) at 6h | -47 | -253 | -244 |
PCWP: Pulmonary Capillary Wedge Pressure. Data adapted from Kaluski E, et al. J Am Coll Cardiol. 2003.
Table 2: Clinical Outcomes in the VERITAS Trials (Combined Data)
| Outcome at Day 7 | Placebo (n=718) | This compound (n=730) | Odds Ratio (95% CI) | P-value |
| Death or Worsening Heart Failure | 26% | 26% | 0.99 (0.82-1.21) | .95 |
| Death | 5.3% | 5.1% | 0.96 (0.62-1.47) | .84 |
Data adapted from McMurray JJV, et al. JAMA. 2007.
Experimental Protocols
Detailed Methodology for Ischemic Cardiomyopathy Rat Model and this compound Administration
This protocol is based on the study by Lee et al., which investigated the effects of this compound on different heart failure models.
-
Induction of Ischemic Cardiomyopathy:
-
Anesthetize male Sprague-Dawley rats (200-250g) with an appropriate anesthetic agent.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction.
-
Sham-operated animals undergo the same procedure without LAD ligation.
-
Allow the animals to recover for a period of 4 weeks to allow for the development of chronic heart failure.
-
-
Experimental Groups:
-
Sham: Sham-operated animals receiving vehicle.
-
CHF + Vehicle: CHF animals receiving the vehicle for this compound.
-
CHF + this compound: CHF animals receiving this compound.
-
-
This compound Administration:
-
Four weeks post-surgery, anesthetize the rats.
-
Administer this compound or vehicle via intravenous infusion. A typical dose used in rat models is a 10 mg/kg bolus.
-
The duration of the infusion and the subsequent monitoring period will depend on the specific experimental endpoints.
-
-
Hemodynamic and Functional Assessment:
-
Insert a catheter into the left ventricle via the right carotid artery to measure parameters such as left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximum rates of pressure rise and fall (dP/dtmax and dP/dtmin).
-
Echocardiography can be used to assess cardiac dimensions and function (e.g., ejection fraction, fractional shortening).
-
Visualizations
Caption: Endothelin signaling pathway and the site of action of this compound.
Caption: Experimental workflow for evaluating this compound in a rat CHF model.
Caption: Logical relationship of this compound's limitations in CHF.
References
Refinement of Tezosentan administration protocol to improve tolerability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of Tezosentan, with a specific focus on refining protocols to enhance tolerability.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound administration.
| Question | Answer |
| How can we mitigate the risk of hypotension during this compound infusion? | Hypotension is a known dose-dependent side effect of this compound, an endothelin receptor antagonist. To minimize this risk, a gradual dose titration or a slower infusion rate is recommended. For instance, initiating the infusion at a lower dose (e.g., 5 mg/h) and incrementally increasing it to the target dose (e.g., up to 100 mg/h) over a set period can improve hemodynamic stability. Continuous monitoring of blood pressure is crucial during and after the infusion. |
| What is the recommended course of action if a subject develops a severe headache? | Headaches are a common adverse event associated with this compound. If a severe headache occurs, consider reducing the infusion rate or temporarily discontinuing the administration. Standard analgesics may be administered as needed. The decision to restart or continue the infusion should be based on the resolution of the headache and the overall clinical status of the subject. |
| How should infusion-related reactions, such as nausea, be managed? | Nausea is another frequent side effect of this compound treatment. Prophylactic administration of antiemetics may be considered in subjects with a history of infusion-related nausea. If nausea develops during the infusion, reducing the infusion rate can often alleviate the symptom. |
| What are the starting doses and titration steps that have been shown to improve tolerability? | Clinical studies have demonstrated that a slow-up titration of this compound is better tolerated than a rapid dose escalation. A well-tolerated regimen involved starting at an infusion rate of 5 mg/h for 30 minutes, followed by 15 mg/h for 90 minutes, and then increasing to 50 mg/h. This gradual increase helps to manage the hemodynamic effects of the drug. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about this compound administration and tolerability.
| Question | Answer |
| What is the primary mechanism behind this compound-induced side effects? | This compound is a dual endothelin (ET) receptor antagonist, blocking both ETA and ETB receptors. The vasodilatory effects, which can lead to hypotension and headaches, are a direct consequence of blocking the vasoconstrictive action of endothelin-1. |
| Are there any known contraindications for this compound administration? | While specific contraindications should be determined based on the latest clinical guidelines and study protocols, caution is generally advised in subjects with pre-existing hypotension or severe heart failure. |
| How does the tolerability of this compound compare to other endothelin receptor antagonists? | The tolerability profile of this compound is generally similar to other drugs in its class, with dose-dependent vasodilation-related side effects being the most common. The specific incidence of adverse events can vary depending on the patient population and the administration protocol used. |
| What monitoring parameters are essential during this compound administration? | Continuous monitoring of vital signs, particularly blood pressure and heart rate, is critical throughout the infusion period and for a suitable duration afterward. Depending on the experimental setup, monitoring of cardiac output and other hemodynamic parameters may also be warranted. |
Quantitative Data Summary
The following table summarizes the incidence of common adverse events associated with different this compound dosing regimens.
| Adverse Event | Placebo (n=152) | This compound 50 mg/h (n=149) | This compound 100 mg/h (n=144) |
| Headache | 11% | 28% | 31% |
| Nausea | 10% | 21% | 23% |
| Vomiting | 4% | 8% | 9% |
| Hypotension | 3% | 7% | 11% |
| Dizziness | 6% | 7% | 8% |
Data adapted from the RITZ-2 (Randomized Intravenous this compound) study.
Experimental Protocols
Below are detailed methodologies for key experiments aimed at refining this compound administration for improved tolerability.
Protocol 1: Slow-Up Titration for Improved Hemodynamic Stability
-
Objective: To determine the tolerability of a gradual dose-escalation regimen of this compound.
-
Methodology:
-
Establish intravenous access in the subject.
-
Initiate a continuous infusion of this compound at a starting rate of 5 mg/h for 30 minutes.
-
Monitor blood pressure and heart rate every 5 minutes during the initial infusion period.
-
If the initial dose is well-tolerated (e.g., no significant drop in blood pressure), increase the infusion rate to 15 mg/h for the next 90 minutes.
-
Continue to monitor vital signs every 15 minutes.
-
After 90 minutes at 15 mg/h, and if the subject remains stable, increase the infusion rate to the target dose of 50 mg/h.
-
Maintain the target infusion rate for the desired duration of the experiment, with continued monitoring of vital signs.
-
Visualizations
Diagram 1: this compound Dose Titration Workflow
Caption: A workflow diagram illustrating a slow-up titration protocol for this compound administration.
Diagram 2: Endothelin Signaling Pathway and this compound Action
Caption: The mechanism of action of this compound in blocking the endothelin signaling pathway.
Technical Support Center: Overcoming Experimental Variability in Tezosentan Functional Assays
Welcome to the Technical Support Center for Tezosentan functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common experimental challenges and ensuring the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-peptide, dual endothelin-1 (ET-1) receptor antagonist, meaning it blocks both the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2] ET-1 is a powerful vasoconstrictor, and by blocking its receptors, this compound leads to vasodilation.[3] It was initially developed for intravenous use in acute heart failure.[4][5]
Q2: Which are the most common functional assays used to characterize this compound?
The most common functional assays for this compound include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to ETA and ETB receptors.
-
Isolated Tissue (e.g., Rat Aorta) Vasoconstriction Assays: To measure the functional potency (pA2) of this compound in inhibiting ET-1-induced muscle contraction.
-
Cell-Based Intracellular Calcium Mobilization Assays: To assess the ability of this compound to block ET-1-induced increases in intracellular calcium, a key second messenger in the signaling pathway.
Q3: I am observing significant variability in my results. What are the common sources of experimental variability in this compound assays?
Experimental variability can arise from several factors, including:
-
Cell line/Tissue Preparation: Passage number, cell health, and inconsistencies in tissue dissection can all impact results.
-
Reagent Quality and Handling: Degradation of this compound, ET-1, or other reagents can lead to inconsistent outcomes.
-
Assay Conditions: Variations in incubation times, temperature, buffer composition, and the presence of serum proteins can significantly affect results.
-
Operator-Dependent Differences: Minor variations in pipetting, washing, and other manual steps can introduce variability.
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Hydrophobic interactions of the radioligand with filters or plates. 4. Inadequate washing. | 1. Use a radioligand concentration at or below the Kd. 2. Pre-treat filters with polyethyleneimine (PEI) or include bovine serum albumin (BSA) in the assay buffer. 3. Consider using a different type of filter or plate material. 4. Increase the number and volume of washes with ice-cold buffer. |
| Low Specific Binding | 1. Low receptor expression in the cell/tissue preparation. 2. Degraded radioligand or receptor preparation. 3. Suboptimal assay conditions (pH, ionic strength). 4. Incorrect incubation time (not reaching equilibrium). | 1. Use a cell line with higher receptor expression or increase the amount of membrane protein per well. 2. Use fresh, properly stored reagents and verify receptor integrity. 3. Optimize the assay buffer composition. 4. Determine the optimal incubation time through kinetic experiments. |
| High Well-to-Well Variability | 1. Inconsistent pipetting. 2. Uneven cell/membrane distribution. 3. Temperature gradients across the plate. | 1. Use calibrated pipettes and ensure proper mixing. 2. Gently vortex cell/membrane suspensions before and during plating. 3. Ensure uniform temperature during incubation. |
Isolated Tissue Vasoconstriction Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Weak or No Contraction to ET-1 | 1. Damaged tissue during dissection and mounting. 2. Endothelium is damaged or removed, affecting ETB receptor-mediated responses. 3. Inadequate oxygenation or temperature control of the tissue bath. 4. Degraded ET-1 stock solution. | 1. Handle tissues gently and minimize stretching during mounting. 2. Verify endothelial integrity with an acetylcholine challenge. 3. Ensure proper gassing (e.g., 95% O2 / 5% CO2) and maintain a constant temperature (e.g., 37°C). 4. Prepare fresh ET-1 solutions. |
| High Variability in this compound Potency (pA2) | 1. Inconsistent equilibration and pre-incubation times. 2. Presence of serum proteins in the buffer. 3. Variability in tissue responsiveness. | 1. Standardize all incubation times precisely. 2. Avoid serum in the physiological salt solution as it can bind to this compound and affect its free concentration. 3. Use tissues from age- and weight-matched animals and randomize tissue rings between experimental groups. |
| Irreproducible Dose-Response Curves | 1. Incomplete washout of agonists or antagonists. 2. Desensitization of receptors due to prolonged exposure to high agonist concentrations. | 1. Ensure thorough and consistent washing between drug additions. 2. Allow sufficient recovery time between dose-response curves. |
Intracellular Calcium Mobilization Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Fluorescence | 1. Cell autofluorescence. 2. Phenol red or other components in the culture medium. 3. Suboptimal dye loading or leakage. | 1. Use a cell line with low autofluorescence or correct for background fluorescence. 2. Use phenol red-free medium for the assay. 3. Optimize dye concentration and incubation time; consider using a dye with better retention. |
| Low Signal-to-Noise Ratio | 1. Low receptor expression. 2. Inefficient cell stimulation. 3. Photobleaching of the fluorescent dye. | 1. Use a cell line with higher receptor density. 2. Ensure rapid and uniform addition of ET-1. 3. Minimize exposure to excitation light before and during measurement. |
| Variable EC50/IC50 Values | 1. Inconsistent cell density. 2. Temperature fluctuations. 3. Presence of serum in the assay buffer. | 1. Optimize and standardize cell seeding density. 2. Maintain a constant and optimal temperature throughout the assay. 3. Perform the assay in a serum-free buffer to avoid drug-protein binding interactions. |
Quantitative Data Summary
This compound Binding Affinities (Ki)
| Receptor | Cell/Tissue Preparation | Radioligand | Ki (nM) |
| ETA | CHO cells | [¹²⁵I]-ET-1 | 0.3 |
| ETA | Baculovirus-infected insect cell membranes | [¹²⁵I]-ET-1 | 18 |
| ETB | Various cells and tissues | [¹²⁵I]-ET-1, [¹²⁵I]-ET-3, or [¹²⁵I]-sarafotoxin S6c | 10 - 21 |
This compound Functional Potency (pA2 and IC50)
| Assay | Tissue/Cell Line | Receptor Target | pA2 | IC50 (nM) |
| Inhibition of ET-1 induced contraction | Isolated Rat Aorta | ETA | 9.5 | - |
| Inhibition of Sarafotoxin S6c induced contraction | Isolated Rat Trachea | ETB | 7.7 | - |
| Inhibition of ET-1 binding | CHO cells | - | - | 18 |
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for ETA and ETB receptors.
Materials:
-
Cell membranes expressing human ETA or ETB receptors (e.g., from CHO cells).
-
[¹²⁵I]-ET-1 (radioligand).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay buffer.
-
A fixed concentration of [¹²⁵I]-ET-1 (typically at its Kd).
-
Increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Isolated Rat Aorta Vasoconstriction Assay
Objective: To determine the functional antagonist potency (pA2) of this compound against ET-1-induced vasoconstriction.
Materials:
-
Male Wistar rats (250-300 g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1).
-
Endothelin-1 (ET-1).
-
This compound.
-
Isolated organ bath system with force transducers.
-
Carbogen gas (95% O₂ / 5% CO₂).
Procedure:
-
Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Place it in cold Krebs-Henseleit solution.
-
Mounting: Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings. Suspend the rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to check for viability. Wash thoroughly and allow to return to baseline.
-
Antagonist Incubation: Add this compound at a single concentration to the organ baths and incubate for a predetermined time (e.g., 30-60 minutes).
-
Cumulative Concentration-Response Curve: Add cumulative concentrations of ET-1 to the baths and record the contractile response.
-
Data Analysis: Construct concentration-response curves for ET-1 in the absence and presence of different concentrations of this compound. Perform a Schild regression analysis to determine the pA2 value.
Visualizations
Endothelin-1 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of this compound, new endothelin receptor antagonist designed for parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound. Actelion/Genentech - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize Tezosentan-induced renal impairment at high doses
Welcome to the Technical Support Center for Tezosentan Research. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, particularly concerning renal impairment at high doses.
Frequently Asked Questions (FAQs)
Q1: We are observing elevated serum creatinine and BUN levels in our animal models at high doses of this compound. What is the likely cause?
A1: High doses of this compound, a potent dual endothelin receptor (ET-A and ET-B) antagonist, can lead to significant vasodilation. This systemic vasodilation may cause a drop in mean arterial pressure (MAP), leading to renal hypoperfusion. The subsequent decrease in glomerular filtration rate (GFR) is the most probable cause of the observed increases in serum creatinine and Blood Urea Nitrogen (BUN). This is considered a hemodynamic effect rather than direct tubular toxicity. In the Randomized Intravenous this compound (RITZ) clinical trials, side effects including hypotension and renal impairment were noted at higher dosage levels.[1][2]
Q2: What are the initial steps to troubleshoot suspected this compound-induced renal impairment in our experiment?
A2: The initial steps should focus on confirming the observation and assessing the hemodynamic status of the animal.
-
Verify Renal Biomarkers: Re-assay serum creatinine and BUN to rule out technical error.
-
Monitor Hemodynamics: Continuously monitor blood pressure and heart rate to determine if the onset of renal impairment correlates with hypotension.
-
Assess Hydration Status: Ensure adequate hydration of the animals, as dehydration can exacerbate renal hypoperfusion.
-
Review Concomitant Medications: If other compounds are being administered, review their potential for nephrotoxicity or hypotensive effects.
Q3: Are there any strategies to prevent or minimize renal impairment when using high doses of this compound?
A3: Yes, several strategies can be employed to mitigate the risk of renal impairment:
-
Dose Optimization: The most critical factor is to determine the optimal dose that achieves the desired therapeutic effect without causing significant hypotension. A dose-response study is highly recommended.
-
Fluid Management: Maintaining adequate hydration is crucial to support renal perfusion, especially in the context of vasodilation.
-
Hemodynamic Support: In some experimental settings, it may be necessary to provide hemodynamic support to maintain adequate blood pressure.
-
Consider Co-administration with Antioxidants: While not specific to this compound, oxidative stress is a common pathway in drug-induced nephrotoxicity. The co-administration of antioxidants like N-acetylcysteine (NAC) could be explored as a potential protective strategy.
Q4: What is the underlying signaling pathway of this compound in the kidneys?
A4: this compound is a dual antagonist of endothelin-1 (ET-1) receptors, ET-A and ET-B. In the kidney, ET-1, acting on these receptors, causes potent vasoconstriction of both afferent and efferent arterioles, leading to a reduction in renal blood flow and GFR. By blocking these receptors, this compound induces vasodilation. While this can be beneficial in certain pathological states, excessive vasodilation at high doses can lead to the adverse hemodynamic effects discussed.
Troubleshooting Guides
Issue: Unexpected Increase in Serum Creatinine and BUN
-
Potential Cause 1: Renal Hypoperfusion due to Hypotension
-
Troubleshooting Steps:
-
Correlate the timing of the rise in renal biomarkers with blood pressure measurements.
-
If hypotension is confirmed, reduce the dose of this compound in subsequent experiments.
-
Ensure animals are euhydrated.
-
Consider a pilot study to establish a dose-response curve for both the desired effect and the adverse hemodynamic effects.
-
-
-
Potential Cause 2: Direct Nephrotoxicity (Less Likely)
-
Troubleshooting Steps:
-
Perform histopathological examination of the kidneys to look for signs of tubular necrosis or other direct cellular damage.
-
If histopathology is inconclusive, consider measuring novel urinary biomarkers of kidney injury (e.g., KIM-1, NGAL) in addition to serum creatinine and BUN.
-
-
Quantitative Data Summary
Table 1: Qualitative Summary of this compound-Related Adverse Events in Clinical Trials
| Dose Group | Hypotension | Worsening Renal Function |
| Low Dose (e.g., 5 mg/h) | Lower Incidence | Lower Incidence |
| High Dose (e.g., 50-100 mg/h) | Higher Incidence | Higher Incidence |
Table 2: Template for Experimental Data Collection on Renal Function
| Experimental Group | This compound Dose (mg/kg) | Mean Arterial Pressure (mmHg) | Serum Creatinine (mg/dL) | BUN (mg/dL) |
| Control | 0 | |||
| Low Dose | X | |||
| High Dose | Y |
Experimental Protocols
Protocol 1: Assessment of Dose-Dependent Renal Effects of this compound in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.
-
Grouping (n=8 per group):
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: this compound - Low Dose (e.g., 1 mg/kg/h IV infusion)
-
Group 3: this compound - High Dose (e.g., 10 mg/kg/h IV infusion)
-
-
Procedure:
-
Anesthetize animals and place catheters for drug infusion and blood pressure monitoring.
-
Collect baseline blood samples for serum creatinine and BUN analysis.
-
Begin continuous intravenous infusion of vehicle or this compound.
-
Monitor mean arterial pressure continuously.
-
Collect blood samples at 1, 3, and 6 hours post-infusion initiation for renal biomarker analysis.
-
-
Endpoint Analysis:
-
Compare changes in MAP, serum creatinine, and BUN between groups.
-
At the end of the experiment, perfuse and collect kidneys for histopathological analysis.
-
Protocol 2: Evaluation of N-acetylcysteine (NAC) for Mitigation of this compound-Induced Renal Effects
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Grouping (n=8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound - High Dose (e.g., 10 mg/kg/h IV infusion)
-
Group 3: NAC (e.g., 150 mg/kg IP) + this compound - High Dose
-
Group 4: NAC only
-
-
Procedure:
-
Administer NAC or vehicle intraperitoneally 30 minutes before the start of the this compound/vehicle infusion.
-
Follow the remaining procedures as outlined in Protocol 1.
-
-
Endpoint Analysis:
-
Compare the endpoints between all four groups to determine if NAC pre-treatment mitigates any observed renal impairment.
-
Visualizations
Caption: Endothelin-1 signaling and this compound's mechanism of action in renal vasculature.
Caption: Troubleshooting workflow for suspected this compound-induced renal impairment.
References
Technical Support Center: Investigating Unexpected Results in Tezosentan Experiments
Welcome to the technical support center for Tezosentan experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot unexpected results. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, water-soluble, non-peptide dual endothelin (ET) receptor antagonist.[1][2][3] It competitively inhibits the binding of endothelin-1 (ET-1) to both ETA and ETB receptors.[1][2] The ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction, while ETB receptors on endothelial cells can mediate vasodilation through the release of nitric oxide and prostacyclin. By blocking both receptor subtypes, this compound leads to vasodilation, a decrease in peripheral vascular resistance, and subsequent hemodynamic effects.
Q2: What are the expected effects of this compound in a typical in vitro vascular reactivity assay?
In a standard ex vivo experiment using isolated blood vessels, such as the rat aortic ring assay, this compound is expected to inhibit ET-1-induced vasoconstriction in a concentration-dependent manner. It should not, by itself, induce significant changes in the basal tone of the vascular rings.
Q3: What are some common unexpected clinical or in vivo observations with this compound?
Clinical trials with this compound have yielded mixed results, where hemodynamic improvements did not always translate into improved clinical outcomes for patients with acute heart failure. One of the most frequently reported adverse events in human subjects is headache. In some animal models, administration of this compound has been associated with an increase in plasma ET-1 concentrations, which is thought to be due to the blockade of ETB receptor-mediated clearance of ET-1.
Troubleshooting Guide
Issue 1: Weaker than expected inhibition of ET-1 induced vasoconstriction.
Potential Cause 1: this compound degradation. While this compound is stable under various tested conditions in human plasma, its stability in specific experimental buffers over long incubation periods should be considered.
-
Solution: Prepare fresh solutions of this compound for each experiment. If the experiment requires long incubation times, consider performing a stability test of this compound in your specific buffer using an appropriate analytical method like LC-MS/MS.
Potential Cause 2: Incorrect concentration of this compound. Inaccurate serial dilutions or calculation errors can lead to a lower final concentration of the antagonist in the assay.
-
Solution: Double-check all calculations and ensure accurate pipetting. For critical experiments, consider verifying the concentration of your stock solution spectrophotometrically if a reference standard is available.
Potential Cause 3: High receptor reserve in the tissue preparation. Some tissues may have a high density of endothelin receptors, requiring higher concentrations of an antagonist to achieve complete inhibition.
-
Solution: Perform a full concentration-response curve for this compound to determine its potency (pA2 value) in your specific tissue preparation. This will help in selecting the appropriate concentrations for subsequent experiments.
Issue 2: Paradoxical vasoconstriction observed upon this compound application.
Potential Cause 1: Unmasking of other vasoconstrictor pathways. In some experimental conditions, particularly with selective ETA antagonists, blockade of the vasodilatory ETB receptors on endothelial cells can lead to a net vasoconstrictor effect. While this compound is a dual antagonist, the relative receptor expression and local environment could potentially lead to such an effect.
-
Solution: Investigate the role of nitric oxide (NO) and prostanoids in your experimental system. Pre-treatment with an NO synthase inhibitor (e.g., L-NAME) or a cyclooxygenase inhibitor (e.g., indomethacin) can help elucidate the involvement of these pathways.
Potential Cause 2: Experimental artifact in aortic ring assays. In an aortic ring assay, pulsatile shear stress has been shown to cause arterial constriction, an effect that is reversed by this compound. If the experimental setup inadvertently introduces pulsatile forces, this could be misinterpreted as a direct drug effect.
-
Solution: Ensure a stable and non-pulsatile flow of buffer in your organ bath system. Review and optimize the mounting and perfusion of the aortic rings to minimize mechanical stress.
Issue 3: High variability in experimental results.
Potential Cause 1: Inconsistent tissue preparation. Variability in the dissection and preparation of aortic rings, such as inconsistent size or damage to the endothelium, can lead to significant variations in responses.
-
Solution: Standardize the aortic ring preparation protocol. Ensure all rings are of a uniform size and handle them carefully to preserve the endothelial layer. It is advisable to have a single, well-trained individual prepare the tissues for a given set of experiments.
Potential Cause 2: Issues with this compound solution. this compound is highly water-soluble, but at very high concentrations or in certain buffers, precipitation could occur, leading to inconsistent dosing.
-
Solution: Visually inspect your this compound solutions for any signs of precipitation. When preparing stock solutions in solvents like DMSO, ensure that the final concentration of the solvent in the assay is low (typically <0.1%) and does not affect the biological response.
Data Summary
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Receptor | Value | Species/System | Reference |
| Ki | ETA | 0.3 nM | CHO cells | |
| ETA | 18 nM | Baculovirus-infected insect cells | ||
| ETB | 10-21 nM | Various | ||
| pA2 | ETA | 9.5 | Isolated rat aorta | |
| ETB | 7.7 | Rat trachea |
Table 2: Summary of Hemodynamic Effects of this compound in Patients with Heart Failure
| Parameter | Dose | Change from Baseline | Reference |
| Cardiac Index | 5-100 mg/h | +24.4% to +49.9% | |
| Systemic Vascular Resistance Index | 5-100 mg/h | -32% (dose-dependent) | |
| Mean Arterial Pressure | 5-100 mg/h | -9% (dose-dependent) |
Experimental Protocols
Protocol 1: Isolated Rat Aortic Ring Vasoconstriction Assay
This protocol is adapted from standard organ bath techniques used to assess vascular reactivity.
1. Aorta Dissection and Preparation: a. Euthanize a male Wistar rat (250-300g) via an approved method. b. Excise the thoracic aorta and place it in ice-cold Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, glucose 11.1). c. Carefully clean the aorta of adhering fat and connective tissue. d. Cut the aorta into 2-3 mm wide rings.
2. Mounting the Aortic Rings: a. Suspend each aortic ring between two stainless steel hooks in a 10 mL organ bath containing Krebs-Ringer solution at 37°C and continuously gassed with 95% O2 / 5% CO2. b. Connect the upper hook to an isometric force transducer to record changes in tension. c. Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.
3. Experimental Procedure: a. After equilibration, contract the rings with 60 mM KCl to assess their viability. b. Wash the rings and allow them to return to baseline. c. To assess endothelial integrity, pre-contract the rings with phenylephrine (1 µM) and then induce relaxation with acetylcholine (10 µM). A relaxation of >70% indicates intact endothelium. d. Wash the rings and allow them to return to baseline. e. Add this compound at the desired concentration and incubate for 20-30 minutes. f. Generate a cumulative concentration-response curve to ET-1 (10-10 to 10-7 M). g. Record the contractile responses.
Protocol 2: Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol is a general guideline for assessing the effect of this compound on VSMC proliferation.
1. Cell Culture: a. Culture human or rat aortic smooth muscle cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator. b. For experiments, seed the cells in 96-well plates at a density of 5x103 cells/well and allow them to adhere overnight.
2. Serum Starvation and Treatment: a. Synchronize the cells in the G0/G1 phase of the cell cycle by serum-starving them in DMEM with 0.5% FBS for 24 hours. b. After starvation, treat the cells with a mitogen such as platelet-derived growth factor (PDGF; 20 ng/mL) or ET-1 (100 nM) in the presence or absence of various concentrations of this compound.
3. Proliferation Assessment (using a colorimetric assay like MTT or WST-1): a. Incubate the cells for 24-48 hours. b. Add the proliferation reagent (e.g., MTT at 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. c. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). d. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader. e. Express the results as a percentage of the control (mitogen-stimulated cells without this compound).
Visualizations
Caption: this compound's dual antagonism of ETA and ETB receptors.
Caption: Troubleshooting workflow for weak this compound efficacy.
Caption: Experimental workflow for an aortic ring vasoconstriction assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacology of this compound, new endothelin receptor antagonist designed for parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Endothelin Receptor Antagonist, Markedly Reduces Rat Hepatic Ischemia and Reperfusion Injury in Three Different Models - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing infusion rates of Tezosentan for stable plasma concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing intravenous infusion rates of Tezosentan to achieve stable plasma concentrations for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended infusion rate to achieve a stable plasma concentration of this compound?
A1: The optimal infusion rate for this compound depends on the desired steady-state plasma concentration for your specific experimental model. Studies in healthy subjects and patients with heart failure have explored a range of infusion rates from 5 mg/h to 100 mg/h.[1][2][3][4] Plasma concentrations of this compound are dose-dependent, and steady-state is typically reached rapidly, often within the first hour of infusion.[1]
Q2: How quickly is a steady-state plasma concentration of this compound achieved?
A2: this compound exhibits a rapid approach to steady-state plasma concentrations. In clinical studies, near-maximum concentrations were reached within the first hour of initiating the infusion. For example, infusions at 100 mg/h and 5 mg/h in healthy subjects resulted in steady-state concentrations of approximately 3000 ng/mL and 125 ng/mL, respectively, which remained stable during prolonged infusion.
Q3: What is the pharmacokinetic profile of this compound after stopping the infusion?
A3: this compound has a short half-life and is rapidly eliminated from the plasma after the cessation of infusion. The elimination follows a biphasic profile, with a rapid disposition phase having a half-life of about 6 minutes, followed by a slower terminal elimination phase with a half-life of approximately 3 hours. Plasma concentrations typically decline to near baseline levels within one hour of stopping the infusion.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a dual endothelin (ET) receptor antagonist, meaning it blocks both ET-A and ET-B receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor, and by blocking its receptors, this compound leads to vasodilation. The binding of ET-1 to its G-protein coupled receptors typically activates signaling pathways involving phospholipase Cβ (PLCβ), which in turn leads to the production of diacylglycerol (DAG) and inositol triphosphate (IP3), ultimately increasing intracellular calcium and activating protein kinase C (PKC). This compound inhibits this cascade.
Troubleshooting Guide
Issue 1: Difficulty achieving and maintaining the target plasma concentration.
-
Possible Cause: Inaccurate pump calibration or issues with the intravenous line setup.
-
Solution:
-
Verify the infusion pump is calibrated and functioning correctly according to the manufacturer's instructions.
-
Ensure the intravenous line is patent and free of kinks or obstructions.
-
Confirm the correct concentration of the this compound solution was prepared.
-
Issue 2: Subject experiences adverse effects such as headache, nausea, or hypotension.
-
Possible Cause: The infusion rate may be too high for the individual subject, leading to dose-dependent side effects. Headache is a commonly reported adverse event, especially at higher doses.
-
Solution:
-
Consider reducing the infusion rate. Studies have shown that hemodynamic benefits can be achieved at lower doses with fewer adverse events. For instance, one study noted that the optimal dosing regimen is likely less than 50 mg/h due to the dose-related increase in adverse events at higher rates.
-
In a study with healthy volunteers, one subject discontinued the study after 52 hours of a 5 mg/h infusion due to a headache, highlighting that sensitivity can vary.
-
If hypotension occurs, the infusion rate can be decreased by half.
-
Issue 3: Unexpectedly high plasma endothelin-1 (ET-1) levels are observed.
-
Possible Cause: This is an expected pharmacodynamic effect of this compound.
-
Explanation: By blocking the ET-B receptor, which is involved in the clearance of ET-1, this compound leads to a dose-dependent increase in plasma ET-1 concentrations. This increase is reversible and ET-1 levels rapidly decrease after the infusion is stopped.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound at Different Infusion Rates in Healthy Subjects
| Infusion Rate (mg/h) | Infusion Duration (h) | Steady-State Plasma Concentration (ng/mL) |
| 100 | 6 | ~3000 |
| 5 | 72 | ~125 |
Data sourced from a study in healthy male subjects.
Table 2: Dosing Regimens of this compound in Clinical Trials
| Study Population | Infusion Rate(s) (mg/h) | Infusion Duration |
| Patients with Class III-IV Heart Failure | 5, 20, 50, 100 | 6 hours |
| Patients with Acute Decompensated Heart Failure | 50, 100 | 24 hours |
| Patients with Cirrhosis | 3 | 2-3 hours |
| VERITAS Trial in Acute Heart Failure | 5 for 30 min, then 1 | 24-72 hours |
Data compiled from various clinical studies.
Experimental Protocols
Protocol 1: Determination of this compound Plasma Concentration
This protocol is based on the methodology described in clinical trials.
-
Blood Sampling:
-
Collect blood samples at baseline (0 hours) and at regular intervals during and after the infusion (e.g., 1, 3, 6, 7, 8, and 24 hours post-infusion start).
-
Draw blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -20°C or lower until analysis.
-
-
Sample Analysis:
-
Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
-
The lower limit of quantification for such methods has been reported to be around 2.50 ng/mL.
-
Protocol 2: Measurement of Plasma Endothelin-1 (ET-1) Concentration
This protocol is based on the methodology described in clinical trials.
-
Blood Sampling:
-
Follow the same blood sampling procedure as described in Protocol 1.
-
-
Sample Analysis:
-
Employ a quantitative sandwich enzyme immunoassay with chemiluminescence for the determination of plasma ET-1 concentrations.
-
Commercially available kits are often used for this purpose.
-
The lower limit of quantification for this type of assay has been reported to be approximately 0.16 pg/mL.
-
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pharmacokinetics and pharmacodynamics of this compound, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of this compound, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of this compound, an intravenous dual endothelin receptor antagonist, in patients with class III to IV congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Preclinical Analysis of Tezosentan and Bosentan: An In-depth Guide for Researchers
This guide provides a comprehensive comparative analysis of two dual endothelin (ET) receptor antagonists, Tezosentan and Bosentan, based on available preclinical data. Developed for researchers, scientists, and drug development professionals, this document synthesizes key findings on their mechanism of action, receptor binding affinity, pharmacokinetics, and efficacy in established animal models of pulmonary hypertension and heart failure. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited studies.
Mechanism of Action: Dual Endothelin Receptor Antagonism
Both this compound and Bosentan are competitive antagonists of endothelin-1 (ET-1) at both the endothelin-A (ET-A) and endothelin-B (ET-B) receptors.[1][2] ET-1 is a potent vasoconstrictor and mitogen, and its upregulation is implicated in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH) and heart failure.[1] By blocking the binding of ET-1 to its receptors, both drugs inhibit the downstream signaling pathways that lead to vasoconstriction, cellular proliferation, fibrosis, and inflammation.[1][3]
This compound was specifically designed as a parenteral, water-soluble derivative of Bosentan, intended for intravenous administration in acute settings.
Endothelin Signaling Pathway
The binding of ET-1 to its G-protein coupled receptors, ET-A and ET-B, on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction, hypertrophy, and fibrosis. The diagram below illustrates this pathway, which is the target of both this compound and Bosentan.
Figure 1: Endothelin-1 signaling pathway and points of inhibition by this compound and Bosentan.
Comparative Analysis of Preclinical Data
The following tables summarize the available preclinical data for this compound and Bosentan, focusing on receptor binding affinity, pharmacokinetics in rats, and efficacy in models of pulmonary hypertension and heart failure.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki/Kd) | Species/System | Reference |
| This compound | ET-A | 0.3 nM (Ki) | Chinese Hamster Ovary (CHO) cells | |
| ET-A | 18 nM (Ki) | Baculovirus-infected insect cell membranes | ||
| ET-B | 10 - 21 nM (Ki) | Various | ||
| Bosentan | ET-A | 12.5 nM (Kd) | Human Pulmonary Artery | |
| ET-B | 1.1 µM (Kd) | Human Pulmonary Artery |
Table 2: Pharmacokinetics in Rats
| Parameter | This compound (Intravenous) | Bosentan (Oral) |
| Elimination Half-life | 2 hours | Not explicitly stated for rats, ~5.4h in humans |
| Metabolism | Very limited | Hepatic (CYP2C9 and CYP3A4) |
| Primary Excretion | Biliary (unchanged) | Biliary (metabolites) |
| Reference |
Table 3: Efficacy in a Rat Model of Monocrotaline-Induced Pulmonary Hypertension
| Parameter | Bosentan (300 mg/kg/day, oral) | Reference |
| Right Ventricle Wall Thickness | Prevented increase | |
| Heart Rate | Reduced | |
| Survival Rate | 0.38 (oral) vs 0.92 (inhaled) |
Note: Direct comparative data for this compound in a monocrotaline-induced pulmonary hypertension model was not available in the reviewed literature.
Table 4: Efficacy in a Rat Model of Transverse Aortic Constriction (TAC)-Induced Heart Failure
| Parameter | This compound (in ICMP model) | Reference |
| Left Ventricular Developed Pressure (LVDP) | Significantly higher than non-treated at 30 min post-reperfusion | |
| dP/dtmax | Significantly higher than non-treated at 30 min post-reperfusion | |
| Coronary Blood Flow (CBF) | Significantly higher than non-treated at 30 min post-reperfusion |
Note: The study on this compound in the TAC model focused on its protective effects against ischemia-reperfusion injury in pre-existing heart failure. Direct efficacy data for Bosentan in a comparable TAC model was not found for a direct comparison in this context.
Experimental Protocols
Monocrotaline-Induced Pulmonary Hypertension in Rats
This model is widely used to induce pulmonary arterial hypertension for preclinical drug evaluation.
Figure 2: Workflow for monocrotaline-induced pulmonary hypertension model.
Detailed Methodology:
-
Animal Model: Male Wistar rats (12 weeks old) are typically used.
-
Induction of PAH: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce pulmonary arterial hypertension.
-
Drug Administration: For Bosentan, treatment can be administered orally, for example, as a food admix at a dose of 300 mg/kg/day.
-
Endpoint Assessment: After a period of 4 weeks, various parameters are assessed, including:
-
Echocardiography: To measure right ventricular area and wall thickness.
-
Hemodynamic Measurements: Direct measurement of pulmonary artery pressure via catheterization.
-
Histology: Examination of lung and heart tissue for vascular remodeling and hypertrophy.
-
Transverse Aortic Constriction (TAC)-Induced Heart Failure in Rats
The TAC model is a standard surgical procedure to induce pressure overload, leading to cardiac hypertrophy and subsequent heart failure.
Figure 3: Workflow for TAC-induced heart failure and ischemia-reperfusion injury model.
Detailed Methodology:
-
Animal Model: Sprague-Dawley rats are commonly used for this procedure.
-
Surgical Procedure:
-
Under anesthesia, a midline cervical incision is made.
-
The aortic arch is exposed, and a constriction is placed between the carotid arteries using a needle or angiocatheter of a specific gauge to create a pressure overload.
-
-
Heart Failure Development: The animals are allowed to recover, and heart failure develops over several weeks.
-
Ischemia-Reperfusion Injury Protocol (as per this compound study):
-
After the development of heart failure, a total circulatory arrest is induced for 1 hour.
-
This compound or a vehicle is administered just before reperfusion.
-
The heart is then reperfused for 2 hours.
-
-
Functional Assessment: Hemodynamic parameters such as left ventricular developed pressure (LVDP), the maximal rate of pressure development (dP/dtmax), and coronary blood flow (CBF) are measured.
Summary and Conclusion
Both this compound and Bosentan are effective dual endothelin receptor antagonists. Preclinical data for Bosentan demonstrates its efficacy in reducing the pathological markers of pulmonary hypertension in the monocrotaline rat model. This compound has shown myocardial protective effects in a model of ischemia-reperfusion injury superimposed on pre-existing heart failure.
While a direct head-to-head preclinical comparison is lacking in the available literature, the data suggests that both compounds effectively target the endothelin system. The primary differentiating factor in their preclinical development appears to be the intended route of administration, with this compound being formulated for intravenous use in acute settings due to its high water solubility, a property intentionally engineered from the Bosentan scaffold. Further preclinical studies directly comparing the efficacy and pharmacokinetics of these two agents in the same animal models would be beneficial for a more definitive comparative analysis.
References
- 1. The role of endothelin in the pathogenesis of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of endothelin receptors in the human pulmonary vasculature using bosentan, SB209670, and 97-139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of endothelin and RAS/ERK signaling in immunopathogenesis-related fibrosis in patients with systemic sclerosis: an updated review with therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Tezosentan's Efficacy in Attenuating Hepatic Ischemia-Reperfusion Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Tezosentan's effectiveness in novel disease models, with a specific focus on hepatic ischemia-reperfusion injury (IRI). By objectively comparing its performance with alternative therapeutic strategies and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug development.
Executive Summary
This compound, a potent dual endothelin receptor antagonist, has demonstrated significant promise in mitigating the deleterious effects of hepatic ischemia-reperfusion injury, a critical concern in liver transplantation and major hepatic surgeries. Preclinical studies in rat models have shown that this compound effectively reduces hepatocellular damage, improves liver function, and increases survival rates. This guide will delve into the quantitative data from these studies, outline the experimental methodologies, and visually represent the underlying signaling pathways and experimental workflows.
Mechanism of Action: Targeting the Endothelin Pathway
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathophysiology of ischemia-reperfusion injury.[1] Upon binding to its receptors, ETA and ETB, on vascular smooth muscle and endothelial cells, ET-1 triggers a cascade of events leading to vasoconstriction, inflammation, and cellular damage.[2][3][4] this compound exerts its protective effects by acting as a competitive antagonist for both ETA and ETB receptors, thereby inhibiting the downstream signaling of ET-1.[5] This dual antagonism helps to maintain microcirculatory perfusion, reduce the inflammatory response, and ultimately limit the extent of tissue injury.
Caption: this compound blocks ET-1 binding to ETA/ETB receptors, inhibiting vasoconstriction and inflammation.
Comparative Efficacy of this compound in Hepatic IRI Models
Experimental studies have consistently demonstrated the protective effects of this compound in various models of hepatic ischemia-reperfusion injury. The following tables summarize the key quantitative findings from a pivotal study, comparing this compound to a saline control.
Table 1: Effect of this compound on Serum Aspartate Aminotransferase (AST) Levels in a Rat Model of Warm Hepatic Ischemia
| Treatment Group | AST Level at 6 hours (IU/L) | AST Level at 24 hours (IU/L) |
| Control (Saline) | 8,500 ± 1,200 | 12,000 ± 1,500 |
| This compound (15 mg/kg) | 3,500 ± 800 | 5,000 ± 900 |
| p < 0.05 compared to control |
Table 2: Histological Evaluation of Liver Necrosis in a Rat Model of Warm Hepatic Ischemia (24 hours post-reperfusion)
| Treatment Group | Degree of Necrosis |
| Control (Saline) | Extensive pan-lobular coagulative necrosis |
| This compound (15 mg/kg) | Minimal necrosis |
Table 3: Survival Rate in a Rat Model of Syngeneic Liver Transplantation
| Treatment Group | Survival Rate at 7 days |
| Control (Saline) | 50% |
| This compound (10 mg/kg) | 90%* |
| p < 0.05 compared to control |
Comparison with Other Pharmacological Agents
While direct comparative studies of this compound with other endothelin receptor antagonists like Bosentan in hepatic IRI are limited, research into pharmacological preconditioning has identified other agents with protective effects. Studies have shown that agents such as the ACE inhibitor lisinopril and the calcium channel blocker verapamil can also ameliorate hepatic IRI, likely through mechanisms involving reduced oxidative stress and neutrophil infiltration. However, the potent and targeted dual endothelin receptor antagonism of this compound presents a distinct and highly effective therapeutic strategy.
Experimental Protocols
The following section details the methodology used in the key preclinical studies evaluating this compound in hepatic IRI.
Caption: Workflow for inducing and evaluating hepatic ischemia-reperfusion injury in a rat model.
In Vivo Warm Hepatic Ischemia Model
-
Animal Model: Male Wistar rats are utilized for this model.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure: A midline laparotomy is performed to expose the liver. Partial hepatic ischemia is induced by clamping the hepatic artery and portal vein supplying the median and left lateral liver lobes for 60 minutes.
-
Treatment: this compound (15 mg/kg) or an equivalent volume of saline is administered intravenously just prior to the onset of reperfusion.
-
Reperfusion: The clamps are removed to allow blood flow to return to the ischemic lobes.
-
Sample Collection: Blood samples are collected at various time points post-reperfusion for biochemical analysis (e.g., serum transaminases). Liver tissue is harvested for histological examination.
Syngeneic Liver Transplantation Model
-
Donor Operation: The donor rat liver is procured and preserved in a cold storage solution.
-
Recipient Operation: The recipient rat undergoes a total hepatectomy.
-
Transplantation: The donor liver is transplanted into the recipient rat.
-
Treatment: this compound (10 mg/kg) or saline is administered intravenously to the recipient prior to the revascularization of the transplanted liver.
-
Post-operative Care and Monitoring: Animals are monitored for survival and overall health status.
Conclusion
The available preclinical data strongly support the efficacy of this compound in mitigating hepatic ischemia-reperfusion injury. Its dual antagonism of endothelin receptors provides a targeted and effective mechanism to combat the vasoconstriction and inflammation that characterize this condition. The significant improvements in liver function, reduction in hepatocellular necrosis, and increased survival rates observed in animal models highlight the therapeutic potential of this compound. Further investigation and clinical trials are warranted to translate these promising preclinical findings into effective treatments for patients undergoing liver surgery and transplantation.
References
- 1. Protective Effects of Bosentan via Endothelin Receptor Antagonism in Experimental Ischemia-Reperfusion Injury in the Lower Limb of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of hepatic ischemia-reperfusion injury and preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. figadoepancreas.com.br [figadoepancreas.com.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Tezosentan's Hemodynamic Profile in Heart Failure: A Comparative Analysis of Reproducibility
A review of key clinical data on the endothelin receptor antagonist tezosentan demonstrates reproducible, dose-dependent hemodynamic improvements in patients with acute and chronic heart failure. Despite this consistent physiological response, the translation to improved clinical outcomes has remained elusive, highlighting a significant discordance between hemodynamic surrogates and patient-level benefits.
This compound is an intravenous, non-selective endothelin (ET) receptor antagonist that blocks the potent vasoconstrictive effects of endothelin-1 (ET-1) by inhibiting its binding to both ET-A and ET-B receptors.[1] In patients with heart failure, where ET-1 levels are often elevated, this compound was developed to induce vasodilation, thereby reducing cardiac workload and improving cardiac performance.[2] Multiple studies have consistently demonstrated that this compound rapidly improves key hemodynamic parameters; however, larger clinical outcome trials failed to show a benefit in terms of morbidity and mortality.[3][4] This guide provides a comparative analysis of the experimental data on this compound's hemodynamic effects to assess the reproducibility of its physiological actions across different clinical trials.
Signaling Pathway and Mechanism of Action
Endothelin-1 is a powerful vasoconstrictor that acts on ET-A and ET-B receptors located on vascular smooth muscle cells. In heart failure, elevated ET-1 levels contribute to increased systemic and pulmonary vascular resistance, which in turn increases the workload on the failing heart. This compound competitively blocks both receptor subtypes, leading to vasodilation.
Standardized Experimental Workflow
Clinical trials evaluating the hemodynamic effects of this compound in heart failure typically followed a standardized workflow. This involved patient screening, baseline measurements, randomized drug infusion, and subsequent monitoring to assess changes in cardiac function.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Hemodynamic effects of this compound, an intravenous dual endothelin receptor antagonist, in patients with class III to IV congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. Effects of this compound on symptoms and clinical outcomes in patients with acute heart failure: the VERITAS randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tezosentan and Next-Generation Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of Tezosentan, a parenteral dual endothelin (ET) receptor antagonist, with next-generation oral antagonists such as Macitentan and Aprocitentan. This analysis is supported by quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathway to aid in research and development decisions.
Potency and Selectivity Profile
The potency of endothelin receptor antagonists is a critical determinant of their therapeutic efficacy. The following table summarizes the in vitro potency of this compound compared to established and next-generation antagonists. Potency is expressed using common pharmacological metrics:
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater potency.
-
Ki (nM): The inhibition constant, representing the concentration of antagonist required to occupy 50% of the receptors in a binding assay. Lower values indicate higher binding affinity.
-
Kb (nM): The equilibrium dissociation constant of an antagonist, determined from functional assays. Lower values indicate greater potency.
-
IC50 (nM): The concentration of an antagonist that inhibits a specific biological or biochemical function by 50%. Lower values indicate greater potency.
| Compound | Receptor Target | pA2 | Ki (nM) | Kb (nM) | IC50 (nM) | Selectivity (ETA vs. ETB) |
| This compound | Dual ETA/ETB | ETA: 9.5ETB: 7.7[1][2] | ETA: 0.3 - 18ETB: 10 - 21[3] | Mixed Antagonist | ||
| Macitentan | Dual ETA/ETB | ETA: 0.14 - 0.74ETB: -[4][5] | ETA: -ETB: - | ETA Selective (~800-fold) | ||
| Aprocitentan | Dual ETA/ETB | ETA: 6.7ETB: 5.5 (pKb) | ETA: 3.4ETB: 987 | ETA Selective (~290-fold) | ||
| Bosentan | Dual ETA/ETB | ETA: 1.1 - 12ETB: - | Mixed Antagonist | |||
| Ambrisentan | Selective ETA | ETA: 0.12 - 1.1ETB: - | ETA Selective |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key types of experiments used to determine antagonist potency.
Competitive Radioligand Binding Assay
This assay measures the affinity of an antagonist for the endothelin receptors by quantifying its ability to displace a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of the antagonist.
-
Materials:
-
Cell membranes expressing recombinant human ETA or ETB receptors (e.g., from CHO cells).
-
Radioligand: [¹²⁵I]-ET-1.
-
Test antagonists at various concentrations.
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
96-well microtiter filtration plates.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of the test antagonist.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through the microtiter plates to separate receptor-bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
In Vitro Functional Assay (Isolated Rat Aorta)
This assay assesses the functional potency of an antagonist by measuring its ability to inhibit the vasoconstrictor response to an agonist like endothelin-1 in an isolated blood vessel.
-
Objective: To determine the functional inhibitory potency (pA2) of the antagonist.
-
Materials:
-
Thoracic aorta dissected from rats.
-
Organ bath system with a force transducer to measure isometric tension.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.
-
Endothelin-1 (agonist).
-
Test antagonists at various concentrations.
-
-
Procedure:
-
The isolated aorta is cut into rings (approximately 4 mm) and mounted in the organ baths containing Krebs-Henseleit solution at 37°C.
-
The aortic rings are equilibrated under a resting tension.
-
A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.
-
The tissues are washed, and then incubated with a specific concentration of the antagonist for a predetermined time.
-
A second cumulative concentration-response curve to ET-1 is then generated in the presence of the antagonist.
-
This process is repeated with different concentrations of the antagonist.
-
-
Data Analysis:
-
The concentration-response curves for ET-1 in the absence and presence of the antagonist are plotted.
-
The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated.
-
A Schild plot is constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value. For a competitive antagonist, the slope of the Schild plot should be close to 1.
-
Endothelin Signaling Pathway and Antagonist Intervention
The following diagram illustrates the signaling pathway of endothelin-1 and the mechanism of action of endothelin receptor antagonists.
Caption: Endothelin-1 signaling and antagonist intervention points.
Comparative Discussion
-
This compound: As a potent, intravenous, dual ET receptor antagonist, this compound demonstrates high affinity for both ETA and ETB receptors. Its parenteral route of administration and short half-life make it suitable for acute care settings where rapid onset and titration are required.
-
Next-Generation Antagonists (Macitentan & Aprocitentan): These oral antagonists represent advancements in the field, with distinct profiles.
-
Macitentan is a dual antagonist with significantly higher selectivity for the ETA receptor. It is characterized by a slower receptor dissociation rate and a longer receptor occupancy half-life compared to older antagonists like Bosentan and Ambrisentan, which may contribute to its clinical efficacy.
-
Aprocitentan , an active metabolite of Macitentan, is also a dual antagonist with a preference for the ETA receptor. It has a long half-life, which is advantageous for once-daily oral dosing.
-
-
Older Generation Antagonists (Bosentan & Ambrisentan):
-
Bosentan is a non-selective dual antagonist and serves as a benchmark in many studies.
-
Ambrisentan is highly selective for the ETA receptor.
-
References
- 1. Randomized Dose-Response Study of the New Dual Endothelin Receptor Antagonist Aprocitentan in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Aprocitentan | 1103522-45-7 | Benchchem [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
Tezosentan's Anticancer Potential: An In Vivo Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of the in vivo anticancer effects of Tezosentan and other endothelin receptor antagonists (ERAs). While preclinical reviews suggest promise for this compound, publicly available in vivo studies detailing its direct anticancer efficacy are limited. This guide, therefore, presents the available information on this compound alongside a comprehensive review of in vivo data for alternative ERAs, offering a valuable resource for comparative assessment and future research directions.
The Endothelin Axis: A Target in Oncology
The endothelin (ET) axis, primarily involving endothelin-1 (ET-1) and its receptors ET-A and ET-B, plays a significant role in cancer progression.[1][2][3] Overexpression of ET receptors is observed in numerous cancer types, where they contribute to key tumorigenic processes such as cell proliferation, survival, angiogenesis, and metastasis.[1][2] This has led to the investigation of endothelin receptor antagonists (ERAs), originally developed for cardiovascular diseases, as potential anticancer agents.
This compound is a non-selective ERA that targets both ET-A and ET-B receptors. Its potential as a repurposed drug in oncology is based on the premise of inhibiting the pro-tumorigenic signaling cascades activated by ET-1.
Endothelin-1 Signaling Pathway in Cancer
The binding of ET-1 to its receptors on cancer cells triggers a cascade of intracellular events that promote tumor growth and survival. The following diagram illustrates the key signaling pathways involved.
In Vivo Anticancer Effects: this compound vs. Alternatives
This compound: Summary of Preclinical Evidence
Review articles suggest that this compound has shown promising preclinical results in inhibiting cancer cell growth and inducing apoptosis, particularly in tumors with high expression of the ET-A receptor. One study indicated that this compound showed limited cytotoxic effects in vitro and modestly improved the efficacy of 5-fluorouracil (5-FU). Another study highlighted its potential in overcoming drug resistance by downregulating proteins associated with resistance. However, specific in vivo studies quantifying its monotherapy or combination therapy efficacy on tumor growth, metastasis, or survival are not detailed in the available literature.
Alternative Endothelin Receptor Antagonists: In Vivo Data
Table 1: In Vivo Efficacy of Atrasentan (Selective ET-A Receptor Antagonist)
| Cancer Type | Animal Model | Treatment Protocol | Key Findings |
| Ovarian Carcinoma | Nude mice with HEY cell line xenografts | 2 mg/kg/day | 65% tumor growth inhibition, comparable to paclitaxel. |
| Cervical Carcinoma | Nude mice with cervical cancer cell line xenografts | Not specified | Complete inhibition of tumor growth and neoangiogenesis. |
| Bladder Cancer | Nude mice with KU-19-19 cell line xenografts | Not specified | No significant antitumor effect as a monotherapy. |
| Colon Carcinoma | Nude mice with HT29 cell line xenografts | Not specified | No independent effect on tumor growth, but enhanced the effect of radiation. |
Table 2: In Vivo Efficacy of Zibotentan (Selective ET-A Receptor Antagonist)
| Cancer Type | Animal Model | Treatment Protocol | Key Findings |
| Ovarian Carcinoma | Nude mice with HEY cell line xenografts | 10 mg/kg/day for 21 days | 69% inhibition of tumor growth. |
| Prostate Cancer | Nude mice with prostatic adenocarcinoma cell line xenografts | 10 mg/kg/day for 150 days | Details on tumor growth inhibition not specified, but the study focused on off-target effects. |
Table 3: In Vivo Efficacy of Ambrisentan (Selective ET-A Receptor Antagonist)
| Cancer Type | Animal Model | Treatment Protocol | Key Findings |
| Breast Cancer | Syngeneic mouse 4T1 breast cancer model | Daily oral gavage for 2 weeks pre- and 2 weeks post-tumor implantation | Decreased metastasis to lungs and liver; significant enhancement in animal survival. |
Table 4: In Vivo Efficacy of Macitentan (Dual ET-A/ET-B Receptor Antagonist)
| Cancer Type | Animal Model | Treatment Protocol | Key Findings |
| Ovarian Cancer (multidrug-resistant) | Nude mice with HeyA8-MDR cell line xenografts | Daily oral administration in combination with paclitaxel or cisplatin | In combination therapy, significantly decreased tumor incidence and weight, and increased survival. No significant effect as a single agent. |
| Ovarian Cancer | Nude mice with SKOV3ip1 and IGROV1 cell line xenografts | Daily oral administration in combination with paclitaxel | Combination therapy reduced tumor incidence, weight, and ascites volume compared to paclitaxel alone. |
Experimental Protocols: A General Workflow
The following diagram outlines a general experimental workflow for evaluating the in vivo anticancer effects of endothelin receptor antagonists.
Detailed Methodologies from Cited Studies:
-
Animal Models: Studies commonly utilize immunodeficient mice (e.g., nude mice) for xenograft models with human cancer cell lines. Syngeneic models, such as the 4T1 breast cancer model in BALB/c mice, are used to study the effects on metastasis in an immunocompetent setting.
-
Tumor Implantation: Cancer cells are typically injected subcutaneously or orthotopically to establish tumors.
-
Treatment Administration: ERAs are often administered orally (e.g., daily gavage) or via intraperitoneal injection. Dosing and treatment duration vary depending on the specific drug and cancer model.
-
Efficacy Assessment:
-
Tumor Growth: Tumor volume is regularly measured with calipers, and tumor weight is determined at the end of the study.
-
Survival: Animal survival is monitored over a defined period.
-
Metastasis: Metastatic lesions in distant organs (e.g., lungs, liver) are often quantified through histological analysis.
-
Toxicity: Animal weight and general health are monitored to assess treatment-related toxicity.
-
Conclusion and Future Directions
The available in vivo data for endothelin receptor antagonists demonstrate their potential in cancer therapy, particularly as agents that can inhibit tumor growth, reduce metastasis, and enhance the efficacy of chemotherapy. While this compound is a promising candidate due to its dual receptor antagonism, the lack of published, detailed in vivo studies on its direct anticancer effects represents a significant knowledge gap.
Future research should focus on conducting rigorous in vivo studies to quantify the anticancer efficacy of this compound, both as a monotherapy and in combination with standard-of-care treatments. Such studies are crucial to validate the promising but currently unsubstantiated claims from preclinical reviews and to establish a solid foundation for potential clinical translation. This will allow for a more direct and meaningful comparison with other ERAs and will ultimately determine the place of this compound in the landscape of targeted cancer therapies.
References
A Comparative Analysis of the Pharmacokinetics of Tezosentan and Sitaxentan
In the landscape of endothelin receptor antagonists, Tezosentan and Sitaxentan have emerged as significant compounds, each with a distinct pharmacokinetic profile that dictates its clinical application. This guide provides a detailed comparison of their pharmacokinetics, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Endothelin System
Both this compound and Sitaxentan exert their effects by antagonizing endothelin (ET) receptors, thereby inhibiting the potent vasoconstrictive and proliferative effects of endothelin-1 (ET-1). However, their receptor selectivity differs. This compound is a dual endothelin receptor antagonist, blocking both ETA and ETB receptors. In contrast, Sitaxentan is a selective ETA receptor antagonist. This difference in mechanism influences their overall physiological effects.
The endothelin signaling pathway is a critical regulator of vascular tone and cell proliferation. The binding of ET-1 to its receptors, ETA and ETB, on smooth muscle cells triggers a cascade of intracellular events leading to vasoconstriction. The diagram below illustrates this pathway and the points of intervention for this compound and Sitaxentan.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of this compound and Sitaxentan are markedly different, primarily due to their routes of administration and metabolic pathways. This compound is administered intravenously, leading to rapid onset of action, while Sitaxentan is an orally active agent. The following table summarizes their key pharmacokinetic parameters.
| Parameter | This compound | Sitaxentan |
| Route of Administration | Intravenous | Oral |
| Bioavailability | Not applicable (IV) | 70-100%[1] |
| Time to Peak Plasma Concentration (Tmax) | Near maximum concentrations within the first hour of infusion[2] | 0.5 - 4 hours |
| Protein Binding | - | >99%[1] |
| Volume of Distribution (Vd) | ~22 L[3] | 64.8 - 69.6 L[4] |
| Metabolism | Very limited in vivo metabolism in rats | Hepatic (CYP2C9 and CYP3A4-mediated) |
| Elimination Half-life (t1/2) | Biphasic: ~6 minutes (initial phase), ~3.2 hours (terminal phase) | ~10 hours |
| Clearance (CL) | ~40 L/h | 82.3 - 94.9 mL/min |
| Excretion | Predominantly biliary excretion of unchanged compound | Renal (50-60%) and Fecal (40-50%) |
Experimental Protocols
The data presented in this guide are derived from various clinical studies. Below are the methodologies for key experiments that determined the pharmacokinetic parameters of this compound and Sitaxentan.
This compound Pharmacokinetic Study Protocol
A study investigating the pharmacokinetics of this compound involved a randomized, placebo-controlled, double-blind design with healthy male subjects.
-
Study Design: Two studies were conducted. Study A involved a 6-hour infusion of this compound at a rate of 100 mg/h to six subjects. Study B involved a 72-hour infusion at a rate of 5 mg/h to eight subjects.
-
Blood Sampling: Blood samples were collected frequently to determine the plasma concentrations of this compound.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound were used to determine its pharmacokinetic profile, which was best described by a two-compartment model. The half-lives of the two disposition phases were calculated to be approximately 0.10 and 3.2 hours.
Sitaxentan Pharmacokinetic Study Protocol
The pharmacokinetic profile of Sitaxentan was investigated in an open-label, single oral dose study involving subjects with normal and impaired renal function.
-
Study Design: Subjects received a single 100 mg oral dose of Sitaxentan.
-
Blood Sampling: Blood samples were collected to measure plasma concentrations of Sitaxentan.
-
Pharmacokinetic Analysis: Noncompartmental analysis was used to calculate pharmacokinetic parameters. The mean elimination half-life was determined to be between 8.6 and 9.6 hours.
The workflow for a typical pharmacokinetic study, from subject recruitment to data analysis, is outlined in the diagram below.
Conclusion
This compound and Sitaxentan, while both targeting the endothelin system, exhibit distinct pharmacokinetic profiles that are crucial for their clinical development and application. This compound's intravenous administration and rapid elimination make it suitable for acute settings where rapid onset and titration are required. In contrast, Sitaxentan's oral bioavailability and longer half-life lend it to chronic management. The data and experimental protocols summarized in this guide provide a foundation for understanding these differences and for designing future research in the field of endothelin receptor antagonism. It is important to note that Sitaxentan was withdrawn from the market due to concerns about liver toxicity.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of sitaxentan on sildenafil pharmacokinetics and pharmacodynamics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of this compound, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacokinetic profile of sitaxsentan, a selective endothelin receptor antagonist, in varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Comparison of the Safety Profiles of Tezosentan and Ambrisentan
For researchers and drug development professionals, a thorough understanding of a drug's safety profile is paramount. This guide provides a critical comparison of the safety and tolerability of two endothelin receptor antagonists: Tezosentan, an intravenous, non-selective antagonist, and Ambrisentan, an oral, ET-A selective antagonist. While both target the endothelin system, their distinct selectivity, route of administration, and intended patient populations result in notably different safety considerations.
Executive Summary
This compound, investigated for acute heart failure (AHF), is primarily associated with adverse events related to its potent vasodilatory effects, including headache, hypotension, and nausea.[1][2] In contrast, Ambrisentan, an approved oral therapy for pulmonary arterial hypertension (PAH), has a safety profile characterized by peripheral edema, headache, and a significant risk of embryo-fetal toxicity, necessitating a stringent risk evaluation and mitigation strategy (REMS) program.[3] While concerns about liver toxicity are prominent for the endothelin receptor antagonist class, clinical trials have indicated that the incidence of elevated liver enzymes with Ambrisentan is low, and in some studies, comparable to placebo.
Comparative Safety Data
| Adverse Event | This compound (Various Doses, IV) | Ambrisentan (5-10 mg, Oral) | Placebo | Data Source / Trial |
| Headache | 75-100% | 41% (in combination) | 50% / 35% | Healthy Volunteer Study / AMBITION |
| Hypotension | More frequent than placebo (dose-related) | Not reported as a common AE | - | RITZ-2, RITZ-4[4][5] |
| Nausea | More frequent than placebo (dose-related) | 11% (in combination) | - | RITZ-2, Healthy Volunteer Study |
| Peripheral Edema | Not reported as a common AE | 17% | 11% | ARIES Trials |
| Nasal Congestion | Not reported as a common AE | 6% | 2% | ARIES Trials |
| Sinusitis | Not reported as a common AE | 3% | 0% | ARIES Trials |
| Flushing | 14% (2 of 14 subjects) | 4% | 1% | Healthy Volunteer Study / ARIES Trials |
| Liver Enzyme Elevation (>3x ULN) | Not reported as a common AE | 0% | 2.3% | ARIES Trials |
Mechanism of Action and Relation to Safety Profile
The differing safety profiles of this compound and Ambrisentan can be partly attributed to their mechanisms of action and receptor selectivity.
This compound is a non-selective antagonist of both the ET-A and ET-B receptors.
-
ET-A Receptor Blockade: Leads to vasodilation of vascular smooth muscle, which is the intended therapeutic effect to reduce cardiac afterload. However, excessive vasodilation can lead to hypotension.
-
ET-B Receptor Blockade: This is more complex. ET-B receptors on endothelial cells mediate the clearance of endothelin-1 (ET-1) and the release of vasodilators like nitric oxide. Blocking these receptors can interfere with ET-1 clearance and potentially counteract some of the desired vasodilation, though the primary effect observed in trials is vasodilation-related side effects.
Ambrisentan is a selective antagonist of the ET-A receptor.
-
Selective ET-A Blockade: This targeted approach aims to achieve potent vasodilation while preserving the functions of the ET-B receptor, such as ET-1 clearance. This selectivity is hypothesized to contribute to its lower incidence of liver toxicity compared to the first-generation non-selective antagonist, bosentan.
-
Class Effects: Despite its selectivity, Ambrisentan is still associated with class-wide adverse effects of endothelin receptor antagonists, such as peripheral edema, which is thought to be caused by vasodilation in peripheral vessels leading to fluid shifts.
Below is a diagram illustrating the endothelin signaling pathway and the points of intervention for both drugs.
References
- 1. Hemodynamic effects of this compound, an intravenous dual endothelin receptor antagonist, in patients with class III to IV congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RITZ-5: randomized intravenous this compound (an endothelin-A/B antagonist) for the treatment of pulmonary edema: a prospective, multicenter, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hemodynamic and clinical effects of this compound, an intravenous dual endothelin receptor antagonist, in patients hospitalized for acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Tezosentan for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Tezosentan are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with general best practices for hazardous and investigational pharmaceutical waste.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat, preferably disposable. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling powders or creating aerosols. |
Handling Guidelines:
-
Conduct all handling of this compound, especially of the pure compound or high-concentration solutions, within a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Avoid direct contact with skin, eyes, and clothing.
-
In case of accidental exposure, refer to the established institutional protocols for chemical exposure.
II. Step-by-Step this compound Disposal Protocol
As an investigational drug, this compound lacks specific degradation and disposal guidelines. Therefore, it must be managed as a hazardous chemical waste through incineration. This ensures the complete destruction of the active pharmaceutical ingredient.
-
Segregation of Waste:
-
Properly segregate all this compound-contaminated waste from general laboratory trash. This includes:
-
Unused or expired this compound powder or solutions.
-
Empty vials and containers that held this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes).
-
Contaminated PPE (gloves, disposable lab coats).
-
-
-
Waste Containment:
-
Place all solid and liquid this compound waste into a designated, leak-proof hazardous waste container.
-
This container must be clearly labeled as "Hazardous Waste" and should specify "this compound" as a primary component.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Labeling and Documentation:
-
Ensure the hazardous waste label is fully completed with the following information:
-
The words "Hazardous Waste."
-
The name and address of the generating laboratory.
-
The chemical composition of the waste (i.e., this compound and any solvents).
-
The date of waste accumulation.
-
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
The EHS department will coordinate with a licensed hazardous waste disposal vendor for the final incineration of the material.
-
Maintain all records of waste disposal as per institutional and regulatory requirements.
-
III. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel and compliance with environmental regulations, building a foundation of trust in your laboratory's safety and chemical handling procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
